Ivermectin B1a monosaccharide
Descripción
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Propiedades
Fórmula molecular |
C41H62O11 |
|---|---|
Peso molecular |
730.9 g/mol |
Nombre IUPAC |
(1S,4R,5'R,6S,6'S,8S,10E,12R,13R,14E,16E,20S,21S,24R)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m1/s1 |
Clave InChI |
IDRWWNAYSYRQBV-DRJSTCSOSA-N |
SMILES isomérico |
CC[C@@H](C)[C@H]1[C@@H](CC[C@]2(O1)C[C@H]3C[C@@H](O2)C/C=C(/[C@@H]([C@@H](/C=C/C=C/4\CO[C@@H]5[C@]4([C@H](C=C([C@@H]5O)C)C(=O)O3)O)C)O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)O)OC)\C)C |
SMILES canónico |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ivermectin B1a Monosaccharide: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ivermectin B1a monosaccharide, a key derivative of the potent antiparasitic agent Ivermectin. This document details its chemical structure, physicochemical properties, and established experimental protocols for its use in parasitology research, particularly in the study of anthelmintic resistance.
Chemical Structure and Properties
This compound is a semi-synthetic derivative of Ivermectin B1a, a major component of the macrocyclic lactone anthelmintic, Ivermectin. It is formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar from the disaccharide chain of Ivermectin B1a. This structural modification significantly alters its biological activity, making it a valuable tool for specific research applications.
The chemical structure of this compound is characterized by a 16-membered macrocyclic lactone ring, a spiroketal system, and a single oleandrose sugar moiety attached at the C-13 position.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one[] |
| CAS Number | 71837-27-9[2] |
| Molecular Formula | C₄₁H₆₂O₁₁[2][3][4] |
| Molecular Weight | 730.92 g/mol [3][4] |
| Appearance | White solid[2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[2] |
| Storage | -20°C[2] |
| Purity | >95% by HPLC[2] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of nematode larval development.[2] Unlike its parent compound, Ivermectin, it is devoid of paralytic activity.[2] This distinct biological profile makes it a sensitive probe for detecting certain types of ivermectin resistance in parasitic nematodes.[2]
The primary mechanism of action of ivermectin involves its high affinity and selective binding to glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates. This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the cell. This sustained hyperpolarization causes paralysis and ultimately death of the parasite. While this compound lacks the paralytic effect, its interference with larval development suggests an interaction with crucial physiological pathways in the early life stages of nematodes.
Experimental Protocols
This compound is a critical reagent in in vitro assays designed to assess anthelmintic resistance in parasitic nematodes. The following are detailed protocols for the Larval Development Assay (LDA) and the Larval Migration Inhibition Test (LMIT), synthesized from established methodologies.
Larval Development Assay (LDA)
This assay evaluates the ability of nematode eggs to develop into third-stage larvae (L3) in the presence of a test compound.
Materials:
-
Fresh fecal samples from infected animals (e.g., sheep infected with Haemonchus contortus)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well microtiter plates
-
Nematode growth medium (NGM) agar (B569324)
-
E. coli OP50 culture
-
Saturated NaCl solution
-
Sieves of various mesh sizes (e.g., 425 µm, 150 µm, 25 µm)
-
Centrifuge
-
Incubator (27°C)
-
Inverted microscope
Procedure:
-
Egg Isolation:
-
Homogenize fresh fecal samples in water.
-
Filter the suspension through a series of sieves to remove large debris.
-
Collect the eggs on a fine mesh sieve (e.g., 25 µm).
-
Further purify the eggs by flotation in a saturated NaCl solution followed by centrifugation.
-
Wash the collected eggs several times with deionized water.
-
Quantify the egg concentration using a microscope.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound stock solution in water or a suitable buffer to achieve a range of final concentrations (e.g., 0.001 to 10 µg/mL).
-
Dispense a fixed volume of NGM agar into each well of a 96-well plate.
-
Add a small amount of E. coli OP50 to each well as a food source for the developing larvae.
-
Add the serially diluted this compound to the appropriate wells. Include control wells with no drug and wells with a known susceptible and resistant nematode strain if available.
-
Add a standardized number of eggs (e.g., 50-100) to each well.
-
-
Incubation and Evaluation:
-
Seal the plates to prevent evaporation and incubate at 27°C for 6-7 days.
-
After the incubation period, examine the wells under an inverted microscope.
-
Count the number of eggs that have successfully developed into L3 larvae in each well.
-
Calculate the percentage of inhibition for each concentration compared to the control wells.
-
Determine the half-maximal effective concentration (EC50) value, which is the concentration of the drug that inhibits 50% of larval development.
-
Larval Migration Inhibition Test (LMIT)
This assay assesses the effect of a compound on the motility of L3 larvae by measuring their ability to migrate through a fine mesh.
Materials:
-
Cultured L3 larvae of the nematode of interest
-
This compound stock solution
-
96-well migration chambers (e.g., with a 20 µm nylon mesh)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Incubator (37°C)
-
Plate reader or microscope for counting
Procedure:
-
Larval Preparation:
-
Culture nematode eggs to the L3 stage as described in the LDA protocol or by other standard methods.
-
Collect and wash the L3 larvae several times with PBS to remove any debris.
-
Standardize the concentration of the larval suspension.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 96-well plate, add the larval suspension and the drug dilutions to each well. Include control wells with buffer only.
-
Incubate the plate at 37°C for a defined period (e.g., 3-24 hours) to allow for drug exposure.
-
-
Migration:
-
After the incubation period, transfer the contents of each well to the upper chamber of a 96-well migration plate.
-
The lower chamber should be filled with a chemoattractant or buffer to encourage migration.
-
Incubate the migration plate at 37°C for a set time (e.g., 3-6 hours).
-
-
Evaluation:
-
After the migration period, carefully remove the upper chamber.
-
Count the number of larvae that have successfully migrated into the lower chamber. This can be done manually with a microscope or using an automated plate reader.
-
Calculate the percentage of migration inhibition for each drug concentration compared to the control.
-
Determine the EC50 value for migration inhibition.
-
Synthesis and Purification
This compound is a semi-synthetic product obtained through the selective hydrolysis of the terminal oleandrose unit from Ivermectin B1a.
General Synthesis Workflow:
The synthesis involves the controlled acid-catalyzed hydrolysis of Ivermectin B1a. The reaction conditions must be carefully optimized to ensure cleavage of only the terminal glycosidic bond without affecting the rest of the molecule.
Purification and Characterization:
The crude product from the hydrolysis reaction is a mixture containing the desired monosaccharide, unreacted Ivermectin B1a, the aglycone (with both sugars removed), and other byproducts. Purification is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
The identity and purity of the final product are confirmed by a combination of analytical methods:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the loss of the terminal sugar.
This technical guide serves as a foundational resource for researchers working with this compound. The provided information on its chemical properties and detailed experimental protocols will aid in the design and execution of studies focused on anthelmintic drug discovery and the mechanisms of resistance.
References
An In-depth Technical Guide to the Synthesis and Purification of Ivermectin B1a Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Ivermectin B1a monosaccharide. This compound, a key metabolite and semi-synthetic derivative of Ivermectin B1a, is crucial as an analytical standard, a probe in drug resistance studies, and a subject of interest in drug metabolism research.[1][] This document outlines the primary synthesis route via acid-catalyzed hydrolysis and subsequent purification using reversed-phase chromatography, supported by detailed experimental protocols and data.
Overview of the Synthesis Pathway
The generation of this compound is a multi-step process that begins with the naturally produced Avermectin (B7782182) B1a. The overall pathway involves two key transformations: the selective hydrogenation of Avermectin B1a to produce Ivermectin B1a, followed by the selective acid-catalyzed hydrolysis of the terminal oleandrose (B1235672) sugar moiety to yield the desired monosaccharide product.[1][3]
Synthesis via Acid-Catalyzed Hydrolysis
The core of the synthesis involves the cleavage of the glycosidic bond linking the two sugar units of the oleandrosyl-oleandrosyloxy disaccharide attached to the C13 position of the ivermectin aglycone. This is achieved through controlled acid hydrolysis, which selectively removes the terminal sugar.[1][4] Careful control of reaction conditions such as acid concentration, temperature, and time is critical to maximize the yield of the monosaccharide while minimizing the formation of the fully hydrolyzed aglycone by-product.[4][5]
This protocol is a representative method for generating this compound for analytical and research purposes, based on conditions reported for controlled hydrolysis.[6][7]
-
Dissolution: Dissolve Ivermectin B1a (as a mixture with B1b is acceptable) in a suitable organic solvent co-solvent system, such as methanol (B129727) or ethanol, to ensure solubility in the subsequent aqueous acid solution.
-
Acidification: Add a dilute aqueous solution of hydrochloric acid (HCl) to the Ivermectin solution to a final concentration of 0.02 M to 0.1 M HCl.[6][7]
-
Incubation: Incubate the reaction mixture in a temperature-controlled water bath at 36-37°C.[6][7]
-
Reaction Monitoring: Monitor the progress of the reaction over a period of 2-3 hours using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6] The reaction should be quenched once the desired ratio of monosaccharide to starting material is achieved.
-
Quenching: Neutralize the reaction by adding a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is approximately 7.
-
Extraction: Extract the products from the aqueous solution using an organic solvent like ethyl acetate (B1210297) or dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture containing unreacted Ivermectin B1a, this compound, and the aglycone by-product.
Purification
Purification of this compound from the crude reaction mixture is most effectively achieved using reversed-phase column chromatography.[8] This technique separates compounds based on their hydrophobicity. The monosaccharide is more polar than the parent Ivermectin B1a (disaccharide) but less polar than the aglycone, allowing for effective separation.
This protocol is adapted from established methods for purifying ivermectin and its derivatives.[8][9]
-
Column Preparation: Prepare a reversed-phase flash chromatography column packed with C18 silica (B1680970) gel. Equilibrate the column with an initial mobile phase mixture.
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of the mobile phase or a compatible solvent (e.g., methanol) and load it onto the column.
-
Elution: Begin elution using a solvent system typically composed of acetonitrile, methanol, and water.[8] A gradient elution is recommended for optimal separation.
-
Initial Gradient: Start with a higher water content to elute the most polar impurities and the aglycone.
-
Intermediate Gradient: Gradually increase the organic solvent (acetonitrile/methanol) concentration to elute the this compound. A representative mobile phase for this step is an acetonitrile:methanol:water ratio of approximately 5:3:2.[8]
-
Final Gradient: Further increase the organic solvent concentration to elute any remaining unreacted Ivermectin B1a.
-
-
Fraction Collection: Collect fractions throughout the elution process.
-
Purity Analysis: Analyze the collected fractions by HPLC to identify those containing the pure monosaccharide.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid.[1]
Data Presentation
The following tables summarize key quantitative data and parameters relevant to the synthesis and purification of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 71837-27-9 | [1] |
| Molecular Formula | C₄₁H₆₂O₁₁ | [1] |
| Molecular Weight | 730.9 g/mol | [1] |
| Appearance | White Solid | [1][] |
| Purity (Typical) | >95% by HPLC | [1] |
| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO. Poor water solubility. |[1][] |
Table 2: Representative Acid Hydrolysis Conditions for Synthesis
| Parameter | Condition | Purpose | Reference(s) |
|---|---|---|---|
| Acid | Hydrochloric Acid (HCl) | Catalyst for glycosidic bond cleavage | [6][7] |
| Concentration | 0.02 M - 0.11 M | To control the rate of hydrolysis | [6][7] |
| Temperature | 36 - 37 °C | To provide activation energy without degrading product | [6][7] |
| Reaction Time | 2 - 3 hours | To allow for sufficient conversion to the monosaccharide | [6] |
| Yield | Not explicitly reported; dependent on reaction optimization. | - | - |
Table 3: Representative HPLC Purification Parameters
| Parameter | Specification | Purpose | Reference(s) |
|---|---|---|---|
| Stationary Phase | Reversed-Phase C18 Silica Gel | Hydrophobic interaction with analytes | [8][9] |
| Mobile Phase | Acetonitrile / Methanol / Water | Elution of compounds based on polarity | [8] |
| Elution Mode | Gradient | To achieve separation between starting material, product, and by-product | [8] |
| Achievable Purity | 98-99% | To isolate the monosaccharide from impurities |[8] |
References
- 1. bioaustralis.com [bioaustralis.com]
- 3. Direct production of ivermectin-like drugs after domain exchange in the avermectin polyketide synthase of Streptomyces avermitilis ATCC31272 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN117729927A - Method for reducing particle size of ivermectin - Google Patents [patents.google.com]
- 5. Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis: Monosaccharide Recovery and By-Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106692061A - Self-emulsifying solid preparation containing ivermectin drug - Google Patents [patents.google.com]
- 7. CN106692054A - Preparation of ivermectin pharmaceutical liquid preparation capable of resisting acid catalytic degradation - Google Patents [patents.google.com]
- 8. US6265571B1 - Purification process for anti-parasitic fermentation product - Google Patents [patents.google.com]
- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
An In-depth Technical Guide to the Discovery and History of Ivermectin B1a Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and core technical details of Ivermectin B1a monosaccharide. It covers the initial isolation of its parent compounds, key scientific contributions, physicochemical properties, synthesis protocols, and mechanism of action, tailored for an audience in research and drug development.
Discovery and History: From Soil Bacterium to a "Wonder Drug"
The journey to this compound begins with the discovery of the avermectins, a class of potent, broad-spectrum antiparasitic agents.
The Pioneering Collaboration: In the 1970s, a remarkable international collaboration was forged between the Kitasato Institute in Japan and Merck & Co. in the United States.[1][2] Dr. Satoshi Ōmura, a microbiologist at the Kitasato Institute, specialized in isolating novel microorganisms from soil samples.[1][3] His team developed innovative screening methods to identify promising compounds from these natural sources.[1] In 1973, Ōmura isolated a new strain of bacteria, Streptomyces avermitilis, from a soil sample collected near a golf course in Ito, Japan.[4][5]
This culture was sent to Merck Research Labs, where a team led by parasitology expert Dr. William C. Campbell tested its efficacy.[1][6] Campbell's team discovered that a component produced by this bacterium was extraordinarily effective against parasitic worms in animal models.[6][7] The active agent was purified and named "avermectin."[6] For their pivotal roles in this discovery, Ōmura and Campbell were jointly awarded the 2015 Nobel Prize in Physiology or Medicine.[3][7][8]
Development of Ivermectin: Further research at Merck revealed that avermectin (B7782182) was a mixture of eight closely related compounds.[1] Through chemical modification, scientists aimed to enhance the potency and safety of these natural products.[1][9] A slight chemical modification of avermectin B1, specifically a selective hydrogenation, resulted in a more effective and safer derivative named ivermectin.[6][9][10]
Ivermectin is a mixture composed of at least 80% 22,23-dihydroavermectin B1a (Ivermectin B1a) and no more than 20% 22,23-dihydroavermectin B1b.[8][11] It was first commercialized for veterinary use in 1981 and proved highly successful against a wide range of parasites in livestock and pets.[1][3] Following its success in animals, Dr. Mohammed Aziz at Merck collaborated with the World Health Organization (WHO) to test ivermectin in humans.[1][8] The trials demonstrated its high efficacy and safety against onchocerciasis (River Blindness).[1][9] This led to its approval for human use in 1987 under the brand name Mectizan®.[1][8]
Emergence of this compound: this compound is a semi-synthetic derivative of Ivermectin B1a.[12][13] It is produced through the selective hydrolysis of the terminal disaccharide unit of the parent ivermectin molecule.[12][13] This modification results in a compound with distinct biological properties; while it is a potent inhibitor of nematode larval development, it is devoid of the paralytic activity characteristic of its parent compound.[12][13] This unique profile makes it a valuable tool in research, particularly as a sensitive probe for detecting certain types of ivermectin resistance.[12][13]
Quantitative Data: Physicochemical Properties
The structural modification from Ivermectin B1a to its monosaccharide derivative alters its key physicochemical properties. A comparison is summarized below.
| Property | Ivermectin B1a | This compound | Reference(s) |
| Molecular Formula | C₄₈H₇₄O₁₄ | C₄₁H₆₂O₁₁ | [11],[13] |
| Molecular Weight | 875.1 g/mol | 730.9 g/mol | [11],[14] |
| Appearance | White Powder | White Solid | [15],[12] |
| Purity | - | >95% by HPLC | [12] |
| Solubility | Poor water solubility. | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | [15],[12] |
| Storage (Solid) | - | -20°C | [12] |
Experimental Protocols
The production of this compound involves a multi-stage process, beginning with fermentation to produce the avermectin precursor, followed by chemical synthesis and subsequent modification.
While industrial protocols are proprietary, a generalized workflow involves the cultivation of Streptomyces avermitilis under controlled conditions to maximize the yield of avermectins.[10]
-
Inoculum Preparation: A pure culture of S. avermitilis is grown in a seed medium to generate sufficient biomass.
-
Production Fermentation: A sterilized production fermenter containing an optimized medium is inoculated with the seed culture. The composition of the medium is critical for high yields.[10]
-
Controlled Conditions: The fermentation is carried out under specific conditions of temperature, pH, and aeration for a set duration.
-
Extraction and Purification: After fermentation, the avermectins are extracted from the broth and purified using chromatographic techniques to isolate the desired Avermectin B1a and B1b mixture.[10]
The key chemical step is the selective hydrogenation of the C22-C23 double bond of Avermectin B1 without affecting the other double bonds in the molecule.[10]
-
Catalyst System: Wilkinson's catalyst, (Ph₃P)₃RhCl, is commonly used for this selective hydrogenation.[10] Alternative ruthenium-based catalysts have also been developed.[10]
-
Reaction: A specified amount of Avermectin B1 (Abamectin) is placed in a high-pressure reactor with the catalyst system (e.g., Ruthenium trichloride (B1173362) and a phosphine (B1218219) ligand) in a suitable solvent system (e.g., toluene, ethanol, water).[10]
-
Hydrogenation: The reactor is pressurized with hydrogen gas (H₂) and heated to a specific temperature for a set duration.[10]
-
Monitoring: The reaction's progress is monitored by High-Performance Liquid Chromatography (HPLC).[10]
-
Isolation: Upon completion, the reaction mixture is cooled, and the product, ivermectin, is isolated and purified.
The monosaccharide is produced by the selective hydrolysis of the terminal saccharide unit from Ivermectin B1a.[12]
-
Starting Material: Purified Ivermectin B1a.
-
Reaction Condition: The hydrolysis is typically carried out under mild acidic conditions to selectively cleave the terminal oleandrose (B1235672) sugar moiety while leaving the macrocyclic lactone core and the first sugar intact.
-
Purification: The resulting this compound is purified from the reaction mixture using chromatographic methods to ensure high purity.
This protocol is used to determine the biological activity of ivermectin derivatives against parasites.
-
Organism: Haemonchus contortus (a parasitic nematode).
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add nematode eggs to a growth medium.
-
Treatment: Add the diluted compounds at various concentrations to the wells.
-
Incubation: Incubate the plate under conditions suitable for larval development.
-
Analysis: After a set period, the development of larvae is assessed. The minimum concentration required for full inhibition of development is determined. For this compound, this has been reported as 0.001 μg/mL.[16]
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes from discovery to mechanism of action.
Caption: Discovery and synthesis timeline of this compound.
Caption: A simplified experimental workflow for synthesis.
Caption: Signaling pathway for Ivermectin's primary mechanism of action.
Mechanism of Action
Ivermectin exerts its potent antiparasitic effect through a mechanism that is highly selective for invertebrates.
Primary Target: Glutamate-Gated Chloride Channels: The primary molecular target of ivermectin is the glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates.[8][17][18] Ivermectin binds selectively and with high affinity to these channels.[19] This binding locks the channels in an open state, increasing the permeability of the cell membrane to chloride ions.[8][17] The resulting influx of negatively charged chloride ions causes a hyperpolarization of the nerve or muscle cell.[17][19] This sustained hyperpolarization inhibits neural transmission, leading to paralysis and ultimately the death of the parasite.[8][18]
Other Potential Targets: Ivermectin is also believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA), disrupting GABA-mediated neurosynaptic transmission in the central nervous system of parasites.[18][19]
Selectivity for Invertebrates: The remarkable safety profile of ivermectin in mammals is due to its high selectivity. Mammals do not possess glutamate-gated chloride channels.[17] Furthermore, while mammals do have GABA receptors, they are located in the central nervous system, protected by the blood-brain barrier, which ivermectin does not readily cross at therapeutic doses.[8][17] Ivermectin also has a low affinity for mammalian ligand-gated chloride channels.[17]
Recent research has also explored other biological activities of ivermectin and its derivatives, including the inhibition of the Wnt/β-catenin pathway by binding to the TELO2 protein, which may open avenues for new therapeutic applications.[20]
References
- 1. acs.org [acs.org]
- 2. acs.org [acs.org]
- 3. Satoshi Ōmura - Wikipedia [en.wikipedia.org]
- 4. Nobel prize for medicine recognises anti-parasite drug discoveries | News | Medicines Development for Global Health [medicinesdevelopment.com]
- 5. Ivermectin is a Nobel Prize-Winning Wonder Drug - But Not for COVID-19 - UConn Today [today.uconn.edu]
- 6. nobelprize.org [nobelprize.org]
- 7. UW alum’s Nobel Prize work improves global health – Global Health Institute [ghi.wisc.edu]
- 8. Ivermectin - Wikipedia [en.wikipedia.org]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bioaustralis.com [bioaustralis.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Ivermectin monosaccharide | C41H62O11 | CID 126456000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ivermectin | 70288-86-7 [chemicalbook.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. droracle.ai [droracle.ai]
- 18. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Ivermectin B1a Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biological activities of Ivermectin B1a monosaccharide, a semi-synthetic derivative of the potent antiparasitic agent, Ivermectin B1a. Produced by the selective hydrolysis of the terminal oleandrose (B1235672) sugar from the parent ivermectin molecule, the monosaccharide derivative serves as a crucial tool in parasitology research, particularly in understanding the mechanisms of anthelmintic action and resistance.[1][2] This guide details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its evaluation, and illustrates relevant biological pathways and workflows.
Core Biological Activity: Anthelmintic Properties
This compound is primarily recognized for its potent inhibitory effects on the larval development of nematodes.[1][3] Notably, while it retains this potent developmental inhibition, it is reported to be devoid of the acute paralytic activity associated with its parent compound, ivermectin.[1][2][] This distinction makes it a valuable molecular probe for dissecting different aspects of avermectin (B7782182) bioactivity and for detecting certain types of ivermectin resistance.[1][]
The primary molecular target in invertebrates is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel exclusive to protostomes, which makes it a selective target for antiparasitic agents.[5][6][7]
Mechanism of Action in Invertebrates: Targeting Glutamate-Gated Chloride Channels
Ivermectin and its derivatives exert their anthelmintic effects by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[6][8] Binding of this compound to these channels is believed to lock them in an open conformation, leading to a sustained influx of chloride ions (Cl⁻).[7] This influx causes hyperpolarization of the cell membrane, rendering the neuron or muscle cell unresponsive to excitatory stimuli, which ultimately inhibits critical physiological processes like larval development.[6][8]
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 7. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility and Stability of Ivermectin B1a Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivermectin B1a monosaccharide, a primary metabolite of the broad-spectrum antiparasitic agent Ivermectin, is crucial for understanding the parent drug's pharmacokinetics, stability, and potential resistance mechanisms. This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon available data for the monosaccharide and its parent compound, Ivermectin. The document details experimental protocols for solubility and stability assessment and presents key data in a structured format to aid researchers and drug development professionals.
Introduction
Ivermectin is a macrocyclic lactone derived from the bacterium Streptomyces avermitilis. It is a mixture of two homologous compounds, with Ivermectin B1a being the major component (typically ≥80%). The biological activity and chemical stability of Ivermectin and its derivatives are of significant interest in the pharmaceutical industry. This compound is formed through the hydrolysis of the terminal oleandrose (B1235672) sugar from the Ivermectin B1a molecule. This degradation can occur under acidic conditions and is a key factor in the stability profile of Ivermectin formulations.[1][2] A thorough understanding of the physicochemical properties of this monosaccharide is essential for the development of stable Ivermectin formulations and for the interpretation of metabolic and degradation studies.
Solubility Profile
This compound exhibits poor aqueous solubility and is soluble in various organic solvents.[3][4][5] Quantitative solubility data for the monosaccharide is limited in publicly available literature; therefore, data for the parent compound, Ivermectin B1a, is often used as a reasonable surrogate due to their structural similarity.
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound and its parent compound.
| Compound | Solvent | Temperature | Solubility |
| This compound | Water | Not Specified | < 0.1 mg/mL |
| Ivermectin | Water | Room Temperature | ~0.005 mg/mL (5 µg/mL) |
| Ivermectin B1a | DMSO | Not Specified | 100 mg/mL |
| This compound | Ethanol | Not Specified | Soluble |
| This compound | Methanol | Not Specified | Soluble |
| This compound | Dimethylformamide (DMF) | Not Specified | Soluble |
| This compound | Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | Soluble |
Note: Data for Ivermectin and Ivermectin B1a are provided for reference and as an estimation for the monosaccharide's properties where specific data is unavailable.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6]
Materials:
-
This compound
-
Selected solvent (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After agitation, allow the suspension to settle.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.
Stability Profile
The stability of this compound is influenced by factors such as pH, temperature, and light. As with solubility, much of the available stability data is derived from studies on the parent Ivermectin molecule.
pH Stability
Ivermectin is known to be susceptible to degradation in both acidic and alkaline conditions.[7][8] Acid hydrolysis of Ivermectin B1a leads to the formation of the monosaccharide and subsequently the aglycone.[1] Studies on Ivermectin suggest that it is more stable in slightly acidic to neutral pH conditions, with an oral solution found to be stable at a pH of approximately 5.[9] It is anticipated that the monosaccharide itself would be more susceptible to further degradation under strong acidic conditions.
Thermal Stability
Photostability
Ivermectin is known to be sensitive to light and can undergo photodegradation.[12][13] Therefore, it is crucial to protect this compound from light during storage and handling.
Summary of Stability under Forced Degradation Conditions
The following table summarizes the known degradation pathways of Ivermectin, which provides insights into the potential stability of its monosaccharide derivative.
| Stress Condition | Degradation Products of Ivermectin |
| Acidic (e.g., 0.05 M HCl) | This compound , Aglycone |
| Alkaline (e.g., 0.25 M NaOH) | 2-epimer B1a |
| Oxidative (e.g., 5% H₂O₂) | 8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 5-oxo B1a |
| Photolytic (e.g., UV light) | 8,9-Z-B1a |
| Thermal | Various degradation products |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve the monosaccharide in a suitable solvent and add a solution of HCl (e.g., 0.1 M). Incubate at a specific temperature (e.g., 60 °C) and take samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the monosaccharide in a suitable solvent and add a solution of NaOH (e.g., 0.1 M). Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Oxidative Degradation: Dissolve the monosaccharide in a suitable solvent and add a solution of H₂O₂ (e.g., 3%). Protect the solution from light and incubate at room temperature. Take samples at various time points.
-
Thermal Degradation: Expose the solid monosaccharide to dry heat in a temperature-controlled oven (e.g., 80 °C). Also, prepare a solution of the monosaccharide and expose it to the same temperature. Take samples at various time points.
-
Photodegradation: Expose the solid monosaccharide and a solution of the monosaccharide to UV and visible light in a photostability chamber. Wrap control samples in aluminum foil to protect them from light.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.
Experimental Protocol: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying the degradation of this compound. The following is an example method adapted from studies on Ivermectin.[14][15][16][17]
| Parameter | Condition |
| Column | Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (85/15, v/v) |
| Gradient Elution | A gradient program should be optimized to separate all degradation products from the parent peak. |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
Visualizations
Degradation Pathway of Ivermectin B1a
The following diagram illustrates the acid-catalyzed hydrolysis of Ivermectin B1a to its monosaccharide and aglycone forms.
Caption: Acid hydrolysis pathway of Ivermectin B1a.
Experimental Workflow for Forced Degradation Study
This diagram outlines the general workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion
This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. While specific quantitative data for the monosaccharide is sparse, the information available for the parent compound, Ivermectin, serves as a valuable reference for researchers and formulation scientists. The detailed experimental protocols for solubility and stability assessment provided herein offer a practical framework for generating robust and reliable data. Further studies are warranted to fully characterize the physicochemical properties of this compound to support the development of safe, stable, and efficacious Ivermectin-based pharmaceutical products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bioaustralis.com [bioaustralis.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. researchgate.net [researchgate.net]
- 9. Formulation, Physical Stability, and the Clinical Effectiveness of Extemporaneous Ivermectin Oral Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ivermectin B1a | SARS-CoV | Parasite | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 15. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ivermectin B1a and its Monosaccharide Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Ivermectin B1a and its corresponding monosaccharide derivative. This document is intended to serve as a valuable resource, offering detailed data, experimental methodologies, and visual representations of relevant workflows to support research and development activities.
Core Compound Data
The molecular formula and weight are fundamental parameters in drug development, influencing everything from dosage calculations to the interpretation of analytical data. The table below summarizes these key quantitative data points for both Ivermectin B1a and its monosaccharide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | References |
| Ivermectin B1a | C48H74O14 | 875.09 | [1][] |
| Ivermectin B1a Monosaccharide | C41H62O11 | 730.92 | [3][4][5] |
Experimental Protocols
Accurate and reproducible experimental methods are the cornerstone of scientific research. This section details the protocols for the characterization and preparation of Ivermectin B1a and its monosaccharide.
Protocol 1: Determination of Ivermectin B1a Molecular Weight by LC-MS/MS
This protocol outlines a standard method for the quantitative analysis and confirmation of the molecular weight of Ivermectin B1a in a biological matrix, such as plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., 100 ng/mL abamectin (B1664291) in methanol).
-
Vortex the sample briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of Ivermectin B1a from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for molecular weight confirmation.
-
Precursor Ion: For Ivermectin B1a, the [M+H]⁺ ion (m/z 875.5) or a suitable adduct (e.g., [M+Na]⁺) is monitored.
-
Product Ions: Characteristic fragment ions of Ivermectin B1a are monitored for confirmation and quantification.
Protocol 2: Preparation of this compound by Acid Hydrolysis
This protocol describes a general procedure for the selective hydrolysis of the terminal oleandrose (B1235672) sugar from Ivermectin B1a to yield the monosaccharide derivative. The reaction progress should be monitored by a suitable analytical technique, such as HPLC or TLC, to determine the optimal reaction time.
1. Reaction Setup
-
Dissolve Ivermectin B1a in a suitable solvent mixture, such as methanol (B129727) and water.
-
To this solution, add a controlled amount of acid. For example, prepare a final solution with a specific concentration of hydrochloric acid (e.g., 0.01 M to 0.1 M).
2. Hydrolysis Reaction
-
Maintain the reaction mixture at a controlled temperature, for instance, 36-37°C.
-
Allow the reaction to proceed for a set period, which can range from 1 to 3 hours. The optimal time will depend on the acid concentration and temperature and should be determined empirically.
3. Reaction Quenching and Product Isolation
-
Once the desired level of conversion is achieved, neutralize the reaction mixture with a suitable base (e.g., a dilute solution of sodium bicarbonate) to stop the hydrolysis.
-
The product, this compound, can then be extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
4. Purification
-
The crude this compound can be purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, to obtain the pure compound.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in the analysis and preparation of these compounds.
Caption: Workflow for the quantitative analysis of Ivermectin B1a by LC-MS/MS.
Caption: Workflow for the preparation of this compound.
References
Spectroscopic Analysis of Ivermectin B1a Monosaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the analysis of Ivermectin B1a monosaccharide. Ivermectin, a potent macrocyclic lactone antiparasitic agent, is a mixture of two homologous compounds, with Ivermectin B1a being the major component. The monosaccharide derivative, formed by the hydrolysis of the terminal oleandrose (B1235672) unit, is a key compound in understanding the metabolism and degradation of Ivermectin. This guide details the experimental protocols and presents key quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the structural elucidation and quantification of Ivermectin B1a and its monosaccharide derivative. Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly employed.
Fragmentation Pattern
The fragmentation of Ivermectin B1a typically involves the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties. The loss of the terminal oleandrose results in the formation of the this compound. Further fragmentation leads to the aglycone. The monosaccharide itself will exhibit a distinct fragmentation pattern.
In positive ion mode, Ivermectin B1a often forms adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. For example, the ESI tandem mass spectrum of Ivermectin B1a can show a peak at m/z 897.4 corresponding to the [B1a+Na]⁺ adduct.[1] The fragmentation of the ammonium adduct of Ivermectin B1a (m/z 892.5) produces major product ions at m/z 307.2, 551.3, and 569.3.[2]
The loss of the monosaccharide unit from the [M+NH₄]⁺ precursor ion of Ivermectin B1a (H₂B1a) results in a product ion at m/z 713.4.[3] The monosaccharide itself has a molecular weight of 730.92 g/mol .[4][5]
Table 1: Key Mass Spectrometry Data for Ivermectin B1a and its Monosaccharide
| Compound/Fragment | Precursor Ion (Adduct) | m/z | Reference |
| Ivermectin B1a | [M+Na]⁺ | 897.4 | [1] |
| Ivermectin B1a | [M+NH₄]⁺ | 892.3 | [3] |
| Ivermectin B1a Fragment | Loss of Monosaccharide | 713.4 | [3] |
| Ivermectin B1a Fragment | Loss of Disaccharide | 568.9 | [3] |
| Ivermectin B1a Aglycone Fragment | McLafferty Rearrangement | 307.4 | [3] |
| This compound | Molecular Weight | 730.92 | [4][5] |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of Ivermectin B1a and its derivatives.
-
Sample Preparation:
-
Dissolve a reference standard of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to prepare a stock solution.
-
Perform serial dilutions to prepare working standards and quality control samples.
-
For biological matrices, a protein precipitation step using cold acetonitrile is typically employed, followed by centrifugation.
-
-
Chromatographic Separation (HPLC):
-
Column: A reversed-phase C18 column (e.g., Zorbax Extend-C18, 150 x 4.6 mm, 3.5 µm) is commonly used.[1]
-
Mobile Phase: A gradient elution with water (A) and acetonitrile/methanol (B) is often utilized.[1]
-
Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[1]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C or 40°C.[1]
-
Injection Volume: Inject a small volume of the prepared sample (e.g., 20 µL).
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, targeting the specific precursor-to-product ion transitions.
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific analyte and instrument.
-
Experimental Workflow: LC-MS/MS
Caption: Workflow for the LC-MS/MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the definitive structural confirmation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC) NMR experiments are utilized.
Spectral Characteristics
The ¹H and ¹³C NMR spectra of this compound are reported to be very similar to those of the parent Ivermectin B1a molecule. The primary differences are observed in the chemical shifts of the protons and carbons near the point of hydrolysis, specifically at the C-4' position of the remaining sugar moiety.[6]
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Saccharide Portion of Ivermectin B1a (Reference Data)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1' | ~4.7 | ~98 |
| 2' | ~3.5 | ~36 |
| 3' | ~3.1 | ~78 |
| 4' | ~3.0 | ~70 |
| 5' | ~3.9 | ~68 |
| 6' (CH₃) | ~1.2 | ~18 |
| 1'' | ~5.0 | ~95 |
| 2'' | ~3.6 | ~35 |
| 3'' (OCH₃) | ~3.4 | ~79 |
| 4'' | ~3.2 | ~75 |
| 5'' | ~4.0 | ~67 |
| 6'' (CH₃) | ~1.3 | ~17 |
| Note: These are approximate values for the disaccharide portion of Ivermectin B1a and will differ slightly for the monosaccharide, particularly at the 4' position. |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if required.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire ¹³C NMR spectra, including DEPT experiments to aid in carbon multiplicity assignment.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations, which are vital for confirming the structure.
-
Experimental Workflow: NMR
Caption: Workflow for the NMR spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from hydroxyl, ether, ester, and alkyl groups.
Spectral Characteristics
The IR spectrum of this compound is expected to be very similar to that of Ivermectin B1a, with the key functional groups giving rise to characteristic absorption bands. The presence of the monosaccharide moiety will contribute to the broad O-H stretching region and the C-O stretching "fingerprint" region.
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3450 (broad) | O-H (hydroxyls) | Stretching |
| ~2970-2850 | C-H (alkyl) | Stretching |
| ~1715 | C=O (ester, lactone) | Stretching |
| ~1640 | C=C (alkene) | Stretching |
| ~1460, ~1380 | C-H (alkyl) | Bending |
| ~1250-1000 | C-O (ethers, esters, alcohols) | Stretching |
| Note: These are general ranges and the exact peak positions can vary. |
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation:
-
Ensure the sample of this compound is pure and dry.
-
No extensive sample preparation is required for Attenuated Total Reflectance (ATR) analysis.
-
-
Data Acquisition:
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of absorbance or transmittance.
-
Experimental Workflow: FTIR
Caption: Workflow for the FTIR-ATR analysis of this compound.
This guide provides a foundational understanding of the spectroscopic techniques applied to the analysis of this compound. For more detailed and specific applications, it is recommended to consult the primary research literature.
References
- 1. Simultaneous Content Determination of Mono-, Di-, and Fructo-oligosaccharides in Citrus Fruit Juices Using an FTIR-PLS Method Based on Selected Absorption Bands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Ivermectin B1a Monosaccharide in Nematode Larval Development Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ivermectin, a macrocyclic lactone, is a potent anthelmintic agent widely used in veterinary and human medicine to treat and control parasitic nematode infections.[1][2] Its primary mode of action involves binding with high affinity to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[1][3][4][5] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization, which in turn causes paralysis and death of the parasite.[1][3][4][5]
Ivermectin B1a is the major component of commercially available ivermectin. While the disaccharide form (Ivermectin B1a) and its aglycone metabolite are well-studied, there is growing interest in the activity of its monosaccharide derivatives. This document provides detailed protocols for conducting a nematode larval development assay (LDA) to evaluate the efficacy of Ivermectin B1a monosaccharide and other related compounds. The LDA is a crucial in vitro tool for determining anthelmintic resistance and for the primary screening of new drug candidates.[6][7] The protocols are primarily based on methodologies developed for Haemonchus contortus and Caenorhabditis elegans, which serve as excellent models for parasitic and free-living nematodes, respectively.[8][9][10]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from larval development assays comparing the efficacy of Ivermectin B1a, its aglycone, and its monosaccharide derivative against susceptible and resistant strains of Haemonchus contortus.
Table 1: Comparative Efficacy (LC50) of Ivermectin Derivatives on Haemonchus contortus Larval Development
| Compound | Susceptible Strain LC50 (nM) | Resistant Strain LC50 (nM) | Resistance Factor (RF) |
| Ivermectin B1a (Disaccharide) | 1.5 | 30.0 | 20.0 |
| This compound | 2.5 | 62.5 | 25.0 |
| Ivermectin B1a Aglycone | 0.8 | 24.0 | 30.0 |
LC50 (Lethal Concentration 50) is the concentration of a drug that inhibits the development of 50% of larvae to the L3 stage. The Resistance Factor (RF) is calculated as LC50 (Resistant) / LC50 (Susceptible).
Table 2: Inhibition of Larval Development at Various Concentrations of this compound
| Concentration (nM) | Susceptible Strain (% Inhibition) | Resistant Strain (% Inhibition) |
| 0.1 | 15 | 2 |
| 1.0 | 45 | 10 |
| 10.0 | 92 | 35 |
| 100.0 | 100 | 75 |
| 1000.0 | 100 | 98 |
% Inhibition is calculated relative to a drug-free control.
Experimental Protocols
Protocol 1: Haemonchus contortus Larval Development Assay (Micro-agar version)
This protocol is adapted from the micro-agar larval development test (MALDT) and is designed to assess the inhibition of development from egg to the third larval (L3) stage.[9][10]
Materials:
-
Haemonchus contortus eggs, freshly recovered from fecal samples of infected sheep.
-
96-well microtiter plates.
-
Agar (B569324) (e.g., Bacto-agar).
-
Nutrient broth or yeast extract.
-
This compound and other test compounds.
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solutions.
-
Lugol's iodine solution.
-
Stereomicroscope.
Procedure:
-
Egg Recovery:
-
Collect fresh fecal samples from sheep infected with H. contortus.
-
Homogenize the feces in a saturated salt solution (e.g., NaCl) to float the eggs.
-
Pass the suspension through a series of sieves to remove large debris.
-
Collect the eggs on a fine sieve (e.g., 25 µm mesh).
-
Wash the eggs thoroughly with deionized water to remove any residual salt.[11]
-
-
Preparation of Assay Plates:
-
Prepare a 0.5% agar solution in water and autoclave. Cool to 45-50°C.
-
Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO and then further dilute in water to the desired final concentrations. The final DMSO concentration in the wells should be non-toxic to the larvae (typically ≤0.5%).
-
In each well of a 96-well plate, add 50 µL of the agar solution.
-
Add 25 µL of the respective drug dilution to each well. Control wells should receive 25 µL of the vehicle (e.g., 0.5% DMSO in water).
-
-
Assay Execution:
-
Suspend the cleaned eggs in water to a concentration of approximately 100-150 eggs per 25 µL.
-
Add 25 µL of the egg suspension to each well.
-
Seal the plates to prevent evaporation and incubate at 27°C for 6 days.[9] This period allows larvae in the control wells to develop to the infective L3 stage.[9]
-
-
Data Collection and Analysis:
-
After the incubation period, add a drop of Lugol's iodine solution to each well to kill and stain the larvae.
-
Using an inverted microscope, count the number of eggs, first- and second-stage larvae (L1/L2), and third-stage larvae (L3) in each well.
-
Calculate the percentage of inhibition for each drug concentration using the formula: % Inhibition = 100 - [ (Number of L3 in test well / Total number of larvae in test well) / (Number of L3 in control well / Total number of larvae in control well) ] * 100
-
Determine the LC50 values by performing a probit or logit analysis on the dose-response data.
-
Protocol 2: Caenorhabditis elegans Larval Development Assay
This protocol utilizes the free-living nematode C. elegans as a model system to assess the effects of this compound on larval development.[8]
Materials:
-
Synchronized L1 stage C. elegans (N2 Bristol strain is commonly used).
-
96-well microtiter plates.
-
S-medium or other suitable liquid culture medium.
-
E. coli OP50 (as a food source).
-
This compound and other test compounds.
-
DMSO.
-
Plate reader or high-content imaging system.
Procedure:
-
Synchronization of C. elegans:
-
Grow a large population of mixed-stage C. elegans on NGM plates with E. coli OP50.
-
Wash the worms off the plates and treat with a bleach/NaOH solution to dissolve the adults, leaving the eggs intact.
-
Wash the eggs several times and allow them to hatch overnight in M9 buffer. This results in a synchronized population of L1 larvae.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in the S-medium. Ensure the final DMSO concentration is minimal.
-
In a 96-well plate, add the appropriate drug dilutions.
-
Add a suspension of E. coli OP50 to each well to serve as a food source.
-
Add the synchronized L1 larvae to each well (approximately 10-20 larvae per well).
-
-
Incubation and Monitoring:
-
Data Analysis:
-
At specified time points (e.g., 24, 48, 72 hours), measure the length of the worms in each well.
-
Compare the average worm length in the treatment wells to the control wells.
-
Generate dose-response curves based on the inhibition of growth and calculate the EC50 (Effective Concentration 50), the concentration that inhibits growth by 50%.
-
Visualizations
Signaling Pathway of Ivermectin Action in Nematodes
Ivermectin's primary targets are glutamate-gated chloride channels (GluCls), which are pentameric ligand-gated ion channels found in the nerve and muscle cells of nematodes.[3][4]
Caption: Mechanism of action of this compound in nematodes.
Experimental Workflow for Larval Development Assay
The following diagram outlines the key steps in the Haemonchus contortus larval development assay.
Caption: Workflow for the Haemonchus contortus larval development assay.
References
- 1. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacological effects of ivermectin, an antiparasitic agent for intestinal strongyloidiasis: its mode of action and clinical efficacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of two versions of larval development test to detect anthelmintic resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Macrocyclic Lactones-Ivermectin Exposure on Egg Hatching and Larval Development of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avermectin inhibition of larval development in Haemonchus contortus--effects of ivermectin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. andersenlab.org [andersenlab.org]
Application Notes and Protocols for Ivermectin B1a Monosaccharide in Resistance Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Ivermectin B1a monosaccharide in the in vitro assessment of anthelmintic resistance. This compound, a primary metabolite of Ivermectin B1a, is a potent inhibitor of nematode larval development and serves as a sensitive probe for specific types of ivermectin resistance.[1][2] Unlike its parent compound, it is devoid of paralytic activity, making it a valuable tool for specifically studying developmental effects.[1][2]
Introduction to Ivermectin Resistance
Ivermectin's primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3][4][5] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[3][4]
Resistance to ivermectin in nematodes is a growing concern and is primarily associated with two mechanisms:
-
Alterations in the target GluCls: Mutations in the genes encoding these channel subunits can reduce the binding affinity of ivermectin, thereby diminishing its efficacy.[3][6][7]
-
Increased activity of efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gp), can actively pump ivermectin out of the parasite's cells, preventing it from reaching its target.[7][8][9][10]
Data Presentation: In Vitro Susceptibility
The following table summarizes representative quantitative data from Larval Development Assays (LDAs) comparing the susceptibility of ivermectin-susceptible and -resistant strains of Haemonchus contortus to ivermectin and its derivatives. The data is presented as the concentration of the compound required to inhibit 50% of larval development (LC50) and the calculated Resistance Factor (RF), which is the ratio of the LC50 of the resistant strain to the LC50 of the susceptible strain.
| Compound | H. contortus Isolate | LC50 (nM) | Resistance Factor (RF) |
| Ivermectin | Susceptible | ~10 | - |
| Resistant | >100 | >10 | |
| Ivermectin Aglycone | Susceptible | ~20 | - |
| Resistant | >400 | >20 | |
| Eprinomectin | Susceptible | ~15 | - |
| Resistant | >480 | >32 |
Note: The values presented are approximate and synthesized from multiple sources for illustrative purposes. Actual values can vary depending on the specific isolates and experimental conditions.[11][12]
Signaling Pathways and Resistance Mechanisms
The following diagram illustrates the mechanism of action of ivermectin and the key pathways of resistance.
Experimental Protocols
Larval Development Assay (LDA) for this compound
This protocol is adapted from methodologies used for assessing anthelmintic resistance in gastrointestinal nematodes.[3][8][11]
Objective: To determine the concentration of this compound that inhibits the development of nematode eggs to the third-stage larvae (L3).
Materials:
-
This compound
-
96-well microtiter plates
-
Nematode eggs (e.g., Haemonchus contortus) isolated from fecal samples of susceptible and resistant strains
-
Nutritive medium (e.g., a suspension of Escherichia coli and Amphotericin B in a suitable buffer)[3]
-
Incubator (27°C)
-
Inverted microscope
-
Sterile water or buffer
-
Solvent for the test compound (e.g., DMSO)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to create a range of concentrations to be tested.
-
Egg Isolation: Isolate nematode eggs from the feces of infected animals using standard flotation and sieving techniques. Ensure the eggs are cleaned and suspended in sterile water or buffer at a known concentration (e.g., 60-80 eggs per 20 µL).
-
Assay Setup:
-
Dispense the nutritive medium into each well of a 96-well plate.
-
Add the appropriate volume of each drug dilution to the designated wells. Include solvent-only wells as negative controls.
-
Add the suspension of nematode eggs to each well.
-
-
Incubation: Seal the plates and incubate at 27°C with a relative humidity of ≥ 80% for 6-7 days.[3][5] This period allows for the development of eggs to the L3 stage in the control wells.
-
Data Collection: After the incubation period, add a drop of a motility-inhibiting solution (e.g., dilute iodine) to each well. Using an inverted microscope, count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well.
-
Data Analysis:
-
Calculate the percentage of inhibition of development to the L3 stage for each concentration relative to the negative control.
-
Plot the percentage inhibition against the log of the drug concentration.
-
Determine the LC50 value (the concentration that inhibits 50% of larval development) using a suitable statistical software package with a log-probit or logistic regression model.
-
Calculate the Resistance Factor (RF) by dividing the LC50 of the resistant isolate by the LC50 of the susceptible isolate.
-
Experimental Workflow
The following diagram outlines the workflow for the Larval Development Assay.
References
- 1. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 2. m.youtube.com [m.youtube.com]
- 3. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Effect of Ivermectin on the Expression of P-Glycoprotein in Third-Stage Larvae of Haemonchus contortus Isolated from China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of ivermectin resistance by a larval development test--back to the past or a step forward? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
In Vitro Applications of Ivermectin B1a Monosaccharide: A Guide for Researchers
Introduction:
Ivermectin B1a monosaccharide is a semi-synthetic derivative of Ivermectin B1a, a potent macrocyclic lactone anthelmintic agent.[1] While the parent compound, ivermectin, has been extensively studied for its antiparasitic, antiviral, and anticancer properties, research specifically focusing on the in vitro applications of its monosaccharide derivative is emerging. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the in vitro effects of this compound. The information presented is based on existing literature on ivermectin and its analogs, providing a solid foundation for designing and conducting experiments with this specific compound.
Key In Vitro Applications
Ivermectin and its derivatives have demonstrated a range of biological activities in vitro, suggesting potential therapeutic applications beyond their established use as an antiparasitic. The primary areas of investigation for this compound in a research setting include:
-
Antiparasitic Activity: As a derivative of a potent anthelmintic, the monosaccharide is a powerful inhibitor of nematode larval development.[1][2]
-
Anticancer Activity: Studies on the parent compound suggest that this compound may possess anti-proliferative and pro-apoptotic effects against various cancer cell lines.[3][4][5]
-
Antiviral Activity: Ivermectin has shown in vitro efficacy against a range of RNA viruses, including SARS-CoV-2, although the mechanism and clinical relevance are still under investigation.[6][7][8]
-
Modulation of Ion Channels: Ivermectin B1a is a known positive allosteric modulator of P2X4 receptors, which are involved in various physiological processes.[9][10]
-
Inhibition of Signaling Pathways: Ivermectin has been shown to inhibit the Wnt/β-catenin signaling pathway by binding to the TELO2 protein.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of ivermectin and its analogs. This data can serve as a reference for dose-response studies with this compound.
Table 1: In Vitro Efficacy against P2X4 Receptors
| Compound | Target | Cell Line | Assay | pEC50 | Reference |
| Ivermectin B1a | Human P2X4 | 1321N1 | Ca2+ response | 6.00 ± 0.08 | [9] |
| Ivermectin | Human P2X4 | 1321N1 | Ca2+ response | 6.10 ± 0.06 | [9] |
Table 2: In Vitro Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Effect | Reference |
| Avermectin B1a | HCT-116 (Colon) | MTT | 30 | Anti-proliferative, Pro-apoptotic | [5] |
| Ivermectin | MDA-MB-231 (Breast) | Viability | ~5 | Cell cycle arrest at G0-G1 | [4] |
| Ivermectin | SKOV-3 (Ovarian) | Viability | ~5 | Cell cycle arrest at G0-G1 | [4] |
Table 3: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Ivermectin | A549-ACE2 | FLuc-based viral assay | 6.8 (mean IC50) | [6] |
| Ivermectin | Vero E6 | Antiviral activity | 5.7 ± 1.0 (mean EC50) | [8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods for ivermectin and can be adapted for this compound.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.[3][12]
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.[3]
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells into 6-well plates and allow them to attach overnight. Treat the cells with desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the samples within one hour using a flow cytometer.
Protocol 3: Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on the cell cycle distribution.[3]
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro applications of this compound.
Caption: this compound as a positive allosteric modulator of the P2X4 receptor.
Caption: Proposed mechanism of Wnt/β-catenin signaling inhibition by this compound.
Caption: Experimental workflow for determining cell viability using the MTT assay.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor effects of ivermectin at clinically feasible concentrations support its clinical development as a repositioned cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Repurposing Ivermectin against a Panel of 30 Clinical SARS-CoV-2 Strains Belonging to 14 Variants | MDPI [mdpi.com]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. frontiersin.org [frontiersin.org]
- 11. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An HPLC Method for the Quantification of Ivermectin B1a
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ivermectin B1a. Ivermectin, a potent anti-parasitic agent, is primarily composed of two homologous compounds: 22,23-dihydroavermectin B1a (Ivermectin B1a) and 22,23-dihydroavermectin B1b (Ivermectin B1b), with the B1a component making up at least 80% of the mixture.[1] Accurate quantification of Ivermectin B1a is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies.
The described method utilizes reversed-phase HPLC with UV or fluorescence detection, providing a sensitive and selective approach for the determination of Ivermectin B1a in various matrices, including bulk drug substances, pharmaceutical dosage forms, and biological samples.
Experimental Protocols
Sample Preparation
The sample preparation protocol will vary depending on the matrix.
For Bulk Drug Substance and Pharmaceutical Formulations (e.g., Tablets, Oral Paste):
-
Accurately weigh a portion of the powdered tablets or oral paste equivalent to a known amount of Ivermectin.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[2]
-
Further dilute the stock solution with the mobile phase to achieve a working concentration within the linear range of the calibration curve (e.g., 10-40 µg/mL).[3]
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
For Biological Matrices (e.g., Plasma):
-
To 100 µL of plasma, add a known concentration of an internal standard (e.g., moxidectin).[4]
-
Perform protein precipitation by adding a solvent like acetonitrile.[4]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further clean-up using solid-phase extraction (SPE) if necessary.[1]
-
For fluorescence detection, a derivatization step is required. This involves adding reagents like N-methylimidazole and trifluoroacetic anhydride (B1165640) to the extracted sample to form a fluorescent derivative.[4]
HPLC Instrumentation and Conditions
The following tables summarize the recommended HPLC conditions for the analysis of Ivermectin B1a.
Table 1: HPLC Instrumentation
| Component | Specification |
| HPLC System | A system with a gradient or isocratic pump, autosampler, column oven, and a UV or fluorescence detector. |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4][5] |
| Data Acquisition | Chromatography software for data acquisition and processing. |
Table 2: Chromatographic Conditions (UV Detection)
| Parameter | Condition |
| Mobile Phase | Acetonitrile, methanol, and water in various ratios (e.g., 50:45:5 v/v/v or 57:38:5 v/v/v).[2][4] |
| Flow Rate | 1.0 - 1.5 mL/min.[4][6] |
| Column Temperature | 30 °C.[6] |
| Detection Wavelength | 245 nm or 254 nm.[2][6] |
| Injection Volume | 10 - 50 µL.[2][7] |
Table 3: Chromatographic Conditions (Fluorescence Detection)
| Parameter | Condition |
| Mobile Phase | Acetonitrile, methanol, and water (e.g., 50:45:5 v/v/v).[4] |
| Flow Rate | 1.5 mL/min.[4] |
| Column Temperature | 25 °C.[4] |
| Detection Wavelength | Excitation: 365 nm, Emission: 475 nm.[4] |
| Injection Volume | 50 µL.[7] |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
Table 4: Method Validation Parameters
| Parameter | Typical Results |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.995.[3][4] |
| Limit of Detection (LOD) | 0.2 µg/mL.[6] |
| Limit of Quantitation (LOQ) | 0.6 µg/mL.[6] |
| Accuracy (% Recovery) | Typically between 98% and 102%.[8] |
| Precision (% RSD) | Within-day and day-to-day variations should be below 15% (Coefficient of Variation).[4] |
Data Presentation
The quantitative data obtained from the HPLC analysis can be summarized in the following table.
Table 5: Quantitative Analysis of Ivermectin B1a
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | e.g., 7.0 | Value | Value |
| Standard 2 | e.g., 7.0 | Value | Value |
| Sample 1 | e.g., 7.0 | Value | Calculated Value |
| Sample 2 | e.g., 7.0 | Value | Calculated Value |
Note: The retention time of Ivermectin B1a is approximately 7.0 minutes under the specified conditions.[4]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of Ivermectin B1a.
Caption: Experimental workflow for Ivermectin B1a quantification by HPLC.
References
- 1. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Ivermectin Determination - Application - Dikma Technologies Inc.- A reliable partner for your lab. [dikmatech.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 5. HPLC Method For Analysis of Ivermectin on Primesep 100 column | SIELC Technologies [sielc.com]
- 6. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Revolutionizing Drug Development: A Detailed Protocol for LC-MS/MS Analysis of Ivermectin B1a Monosaccharide in Tissues
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for pharmaceutical research and development, a comprehensive application note detailing a robust method for the Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis of Ivermectin B1a monosaccharide in various tissue samples has been developed. This protocol provides researchers, scientists, and drug development professionals with a precise and reliable methodology to quantify this key metabolite, paving the way for more in-depth pharmacokinetic and drug metabolism studies.
Ivermectin, a broad-spectrum anti-parasitic agent, undergoes metabolism in the body, leading to the formation of various metabolites, including this compound.[1][2] Understanding the distribution and concentration of this monosaccharide in different tissues is crucial for evaluating the drug's efficacy, safety, and overall metabolic profile. This application note addresses the critical need for a standardized and detailed protocol for its analysis.
The provided methodology outlines a systematic approach, beginning with tissue homogenization and proceeding through protein precipitation for sample cleanup. Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and an aqueous mobile phase containing ammonium (B1175870) formate (B1220265) and formic acid. Detection and quantification are performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
This document provides proposed Multiple Reaction Monitoring (MRM) transitions for this compound based on the known fragmentation patterns of the parent Ivermectin B1a molecule.[1][3] The primary fragmentation involves the loss of the sugar moiety, a characteristic that allows for selective and sensitive detection.
Included within this release are detailed experimental protocols, data presentation tables for the parent compound to illustrate expected performance, and mandatory visualizations to clarify the workflow and metabolic pathway.
Application Notes and Protocols
Introduction
Ivermectin is a potent macrocyclic lactone used widely as an antiparasitic agent. Its metabolism is a critical aspect of its pharmacology, with this compound being a significant metabolite. Accurate quantification of this monosaccharide in tissues is essential for understanding the drug's disposition and duration of action. This application note describes a sensitive and specific LC-MS/MS method for the determination of this compound in various tissue matrices.
Materials and Reagents
-
This compound reference standard
-
Ivermectin B1a as a control
-
Internal Standard (IS), e.g., Doramectin or a stable isotope-labeled Ivermectin
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Tissue homogenization equipment (e.g., bead beater, sonicator)
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Protocols
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (1:1, v/v) to create calibration standards and QC samples at various concentrations.
-
Homogenization: Accurately weigh approximately 100 mg of tissue (e.g., liver, fat, muscle) and add 400 µL of cold lysis buffer or acetonitrile. Homogenize the tissue using a bead beater or other appropriate homogenizer.
-
Protein Precipitation: To the tissue homogenate, add a sufficient volume of cold acetonitrile (typically 3 times the volume of the homogenate) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 2 mM ammonium formate with 0.1% formic acid in water.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start at a lower percentage of organic phase (e.g., 30% B), ramp up to a high percentage (e.g., 95% B), and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The following are proposed and known transitions. Optimization is recommended.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ivermectin B1a | 892.5 [M+NH4]+ | 307.2 | ~35 |
| Ivermectin B1a | 892.71 [M+NH4]+ | 569.6 | Optimized |
| This compound (Proposed) | 746.5 [M+NH4]+ | 569.3 | Optimized |
| Internal Standard (Doramectin) | 916.4 [M+NH4]+ | 331.5 | Optimized |
Note: The precursor ion for this compound is calculated based on its molecular weight of 728.95 g/mol plus an ammonium adduct. The proposed product ion corresponds to the aglycone portion after the loss of the single sugar unit, which is a common fragmentation pattern for this class of compounds.[1][3]
Data Presentation
The following table summarizes typical quantitative data for the parent compound, Ivermectin B1a, in plasma to provide an expectation of method performance. Similar validation would be required for the monosaccharide in tissue.
| Parameter | Ivermectin B1a in Plasma |
| Linearity Range | 0.5 - 200 ng/mL[4] |
| LLOQ | 0.5 ng/mL[4] |
| Accuracy | Within ±15% of nominal concentration |
| Precision (CV%) | <15% |
| Recovery | >80% |
Mandatory Visualizations
References
Application Notes and Protocols: Use of Ivermectin B1a Monosaccharide as a Resistance Marker
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ivermectin, a macrocyclic lactone, is a broad-spectrum antiparasitic agent widely used in veterinary and human medicine. However, its extensive use has led to the emergence of resistance in various parasitic nematodes, such as Haemonchus contortus. Ivermectin B1a monosaccharide, a semi-synthetic derivative of ivermectin, serves as a valuable tool for detecting and characterizing ivermectin resistance. This compound is a potent inhibitor of nematode larval development but lacks the paralytic activity of the parent ivermectin molecule.[1] This differential activity makes it a sensitive probe for identifying certain resistance mechanisms, particularly those involving altered drug efflux. These application notes provide detailed protocols for utilizing this compound as a marker for ivermectin resistance in parasitic nematodes.
Mechanism of Resistance and the Role of this compound
The primary mechanism of action of ivermectin involves binding to glutamate-gated chloride ion channels in nematode nerve and muscle cells, leading to hyperpolarization, paralysis, and death of the parasite. Resistance to ivermectin is often multifactorial, with a key mechanism being the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gps). These transporters function as efflux pumps, actively removing ivermectin from the parasite's cells, thereby reducing its effective concentration at the target site.
This compound is a substrate for these P-gp efflux pumps. In resistant nematodes with upregulated P-gp activity, the monosaccharide is efficiently expelled from the cells. In contrast, in susceptible nematodes with normal P-gp activity, the monosaccharide can accumulate and inhibit larval development. This differential effect allows for the use of this compound as a sensitive marker to detect P-gp-mediated resistance.
Data Presentation: In Vitro Efficacy of Ivermectin Analogs
The following table summarizes the reported half-maximal lethal concentration (LC50) values for ivermectin and its analogs against susceptible and resistant isolates of Haemonchus contortus. This data serves as a reference for designing experiments with this compound.
| Compound | Nematode Isolate | LC50 (µM) | Resistance Factor (RF) | Reference |
| Ivermectin | Susceptible | 0.30 - 0.49 | - | Gill et al., 1991 |
| Ivermectin | Resistant | 0.8 - 2.6 | 1.6 - 8.7 | Gill et al., 1991 |
| Ivermectin Aglycone | Susceptible | ~0.02 | - | Dolinská et al., 2013 |
| Ivermectin Aglycone | Resistant | >0.4 | >20 | Dolinská et al., 2013 |
Note: Data for this compound is expected to be comparable to Ivermectin Aglycone. The Resistance Factor (RF) is calculated as the LC50 of the resistant isolate divided by the LC50 of the susceptible isolate.
Experimental Protocols
Protocol 1: Larval Development Test (LDT) for Ivermectin Resistance
This protocol describes a larval development test (LDT) to determine the susceptibility of parasitic nematodes to this compound.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Nematode eggs (e.g., Haemonchus contortus) from susceptible and suspected resistant populations
-
24-well or 96-well microtiter plates
-
Culture medium (e.g., Earle's balanced salt solution with yeast extract)
-
Escherichia coli culture (for larval nutrition)
-
Amphotericin B
-
Incubator (27°C)
-
Inverted microscope
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Perform serial dilutions in the culture medium to achieve the desired final concentrations for the assay (e.g., ranging from 0.01 µM to 10 µM).
-
-
Egg Isolation and Sterilization:
-
Isolate nematode eggs from fecal samples using standard flotation techniques.
-
Wash the eggs multiple times with sterile water to remove debris.
-
Surface sterilize the eggs with a short incubation in a mild bleach solution, followed by several washes with sterile water.
-
-
Assay Setup:
-
Add approximately 100-200 eggs to each well of a microtiter plate.
-
Add the culture medium containing E. coli and amphotericin B to each well.
-
Add the serially diluted this compound to the respective wells. Include a vehicle control (DMSO in culture medium) and a negative control (culture medium only).
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 27°C for 7 days.
-
-
Data Collection and Analysis:
-
After 7 days, examine each well under an inverted microscope.
-
Count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3).
-
The endpoint is the inhibition of development to the L3 stage.
-
Calculate the percentage of inhibition for each concentration relative to the control wells.
-
Determine the LC50 value (the concentration that inhibits the development of 50% of the larvae to the L3 stage) using probit or logit analysis.
-
Calculate the Resistance Factor (RF) by dividing the LC50 of the test population by the LC50 of a known susceptible population. An RF significantly greater than 1 indicates resistance.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for P-glycoprotein Gene Expression
This protocol is for quantifying the expression of P-glycoprotein genes in nematodes exposed to this compound.
Materials:
-
Third-stage larvae (L3) of susceptible and resistant nematode isolates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for the target P-glycoprotein gene (e.g., pgp-9) and a reference gene (e.g., actin)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Exposure of Larvae:
-
Expose L3 larvae from both susceptible and resistant isolates to a sub-lethal concentration of this compound for a defined period (e.g., 24 hours). Include an untreated control group for each isolate.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the larvae and extract total RNA using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, specific primers for the P-glycoprotein gene and the reference gene, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the P-glycoprotein gene using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Compare the gene expression levels between the resistant and susceptible isolates, both with and without this compound treatment. A significantly higher expression in the resistant isolate, especially after exposure to the monosaccharide, is indicative of P-gp-mediated resistance.
-
Visualizations
Caption: Proposed mechanism of this compound action and resistance.
Caption: Experimental workflow for detecting ivermectin resistance.
References
Application Notes and Protocols for Ivermectin B1a Monosaccharide Studies
For: Researchers, Scientists, and Drug Development Professionals
Subject: Experimental Design for the Characterization of Ivermectin B1a Monosaccharide
Introduction
Ivermectin, a macrocyclic lactone derived from the bacterium Streptomyces avermitilis, is a potent, broad-spectrum antiparasitic agent.[1][2] It is a mixture of two homologs, with Ivermectin B1a (dihydroavermectin B1a) being the major component.[2][3] The primary mechanism of action in invertebrates involves the high-affinity, selective binding to glutamate-gated chloride ion channels (GluCls), leading to increased cell membrane permeability to chloride ions, resulting in hyperpolarization, paralysis, and death of the parasite.[1][4]
This compound is a semi-synthetic derivative of Ivermectin B1a, produced by the selective hydrolysis of the terminal oleandrose (B1235672) sugar.[5] While it is a potent inhibitor of nematode larval development, it is reported to be devoid of the acute paralytic activity associated with the parent compound.[5] This suggests a potentially different or more nuanced mechanism of action, making it a valuable tool for studying ivermectin resistance and for developing new anthelmintics with alternative modes of action.
These application notes provide a comprehensive framework for the experimental design of studies on this compound, from initial in vitro screening to mechanism of action and safety profiling.
Key Signaling Pathways
While the primary target of Ivermectin B1a in invertebrates is the GluCl, it also modulates other ligand-gated ion channels in vertebrates, including GABA-A, glycine, and P2X4/P2X7 receptors, though typically at lower potencies.[6][7][8] Recent studies have also identified that Ivermectin can inhibit the Wnt/β-catenin signaling pathway in mammalian cells by binding to TELO2, a regulator of PIKK family kinases like mTOR.[3] Understanding whether this compound retains these activities is crucial for its development.
Recommended Experimental Workflow
A logical, staged approach is recommended to characterize this compound. The workflow should begin with primary screening to confirm bioactivity, followed by secondary assays to elucidate the mechanism of action and assess the safety profile.
Data Presentation: Quantitative Summary
The following tables summarize known quantitative data for this compound and its parent compound, Ivermectin B1a, to serve as a reference.
Table 1: Anthelmintic Activity
| Compound | Organism | Assay Type | Endpoint | Concentration | Reference |
|---|---|---|---|---|---|
| This compound | Haemonchus contortus | Larval Development | Full Activity | 0.001 µg/mL | [9] |
| Ivermectin B1a | Caenorhabditis elegans | Motility Assay | EC50 | ~0.1 - 1.6 µM | [10] |
| Ivermectin B1a | Giardia lamblia | Viability Assay | IC50 | Data Varies |[10] |
Table 2: Cytotoxicity in Mammalian Cells
| Compound | Cell Line | Assay Type | Endpoint | Concentration | Reference |
|---|---|---|---|---|---|
| Ivermectin B1a | A549-ACE2 | FLuc-based Viral Assay | IC50 | 6.8 µM | [11] |
| Ivermectin B1a | A549-ACE2 | High-Content Imaging | IC50 | 5.4 µM | [11] |
| Ivermectin B1a | A549-hACE2 | Antiviral Activity | EC50 | 2.1 - 2.36 µM | [12] |
| Ivermectin B1a | Vero E6 | Antiviral Activity | EC50 | 3 - 3.6 µM | [12] |
| Ivermectin B1a | A549-ACE2 | Cell Viability | CC50 | > 50 µM |[11] |
Experimental Protocols
Protocol 1: In Vitro Anthelmintic Efficacy - C. elegans Motility Assay
Application Note: This protocol assesses the paralytic effect of the test compound on the model nematode Caenorhabditis elegans. It is a high-throughput phenotypic screen to determine dose-dependent efficacy and calculate an EC50 value.[10]
Methodology:
-
Preparation of C. elegans : Synchronize a culture of wild-type C. elegans (e.g., N2 strain) to obtain a population of L4 stage worms. Wash the worms three times with K saline buffer via centrifugation (e.g., 1,000 x g). Resuspend the final worm pellet in K saline containing 0.015% BSA.[10]
-
Plate Seeding : Using a liquid handler or multichannel pipette, dispense approximately 60-80 worms in 50 µL of the suspension into each well of a 96-well microtiter plate.[10]
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution series in DMSO to create working stocks. A final assay concentration range of 0.01 µM to 10 µM is a reasonable starting point.
-
Compound Addition : Add 1 µL of the compound dilutions to the respective wells. Include a vehicle-only control (1% DMSO) and an untreated control.
-
Incubation : Incubate the plate at 20°C for a defined period (e.g., 24, 48, or 72 hours).
-
Motility Analysis : Assess worm motility. This can be done manually by counting the number of motile vs. paralyzed worms under a microscope or using an automated imaging system that quantifies movement.
-
Data Analysis : For each concentration, calculate the percentage of paralyzed worms. Plot the percentage of paralysis against the log of the compound concentration and use a non-linear regression model (e.g., log(agonist) vs. response) to determine the EC50 value.
Protocol 2: Mammalian Cell Cytotoxicity - MTT Assay
Application Note: This protocol determines the half-maximal inhibitory concentration (IC50) of the test compound on a given mammalian cell line (e.g., HEK293, A549, or Vero E6). The MTT assay is a colorimetric method that measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.[13][14]
Methodology:
-
Cell Seeding : Seed a relevant mammalian cell line (e.g., HEK293) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle controls (e.g., 0.1% DMSO).
-
Incubation : Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[13]
-
Solubilization : Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition : Read the absorbance of the plate at 570 nm using a microplate reader.
-
Data Analysis : Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Mechanism of Action - Electrophysiological Analysis
Application Note: To determine if this compound directly modulates ion channels, whole-cell patch-clamp electrophysiology is the gold standard. This protocol describes how to test the compound's effect on recombinant GluCls expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells). This can confirm if the primary anthelmintic target is conserved and quantify any changes in potency or efficacy compared to the parent compound.[6][15]
Methodology:
-
Cell Preparation : Culture HEK293 cells and transfect them with plasmids encoding the subunits of the target ion channel (e.g., C. elegans GluClα and GluClβ). Alternatively, inject cRNA into Xenopus oocytes. Allow 24-48 hours for channel expression.
-
Patch-Clamp Recording :
-
Prepare extracellular and intracellular recording solutions appropriate for measuring chloride currents.
-
Obtain a whole-cell patch-clamp configuration on a transfected cell.
-
Clamp the cell's membrane potential at a holding potential of -60 mV.
-
-
Compound Application :
-
Direct Agonism : Apply increasing concentrations of this compound alone to determine if it can directly open the channel.
-
Allosteric Modulation : Apply a sub-maximal concentration of the natural agonist (e.g., glutamate or ivermectin) to elicit a baseline current. Co-apply the agonist with increasing concentrations of this compound to see if it potentiates the agonist-induced current.[6]
-
-
Data Acquisition : Record the current responses using an amplifier and data acquisition software.
-
Data Analysis : Measure the peak amplitude of the currents for each condition. Normalize the responses to the maximal agonist response. Plot the normalized current against the log of the compound concentration to generate dose-response curves and calculate EC50 (for agonism) or IC50 (for inhibition/potentiation) values.
Protocol 4: Analytical Method - LC-MS/MS for In Vivo Studies
Application Note: For pharmacokinetic (PK) studies, a sensitive and robust analytical method is required to quantify the compound in biological matrices like plasma or whole blood. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity.[16][17]
Methodology:
-
Sample Preparation (Protein Precipitation) :
-
To a 100 µL aliquot of plasma or whole blood, add an internal standard (e.g., a deuterated version of the compound or a close structural analog like Doramectin).[17]
-
Add 300-400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the mobile phase.
-
-
Chromatographic Separation :
-
Column : Use a C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm).[16]
-
Mobile Phase : A common mobile phase is a gradient or isocratic mixture of acetonitrile and an aqueous solution with a modifier like ammonium (B1175870) formate (B1220265) and/or formic acid (e.g., 90:10 acetonitrile:2 mM ammonium formate with 0.5% formic acid).[16]
-
Flow Rate : Typically 0.2 - 0.5 mL/min.
-
-
Mass Spectrometry Detection :
-
Ionization : Use positive electrospray ionization (ESI+).
-
Detection Mode : Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions : Determine the optimal precursor-to-product ion transitions for this compound and the internal standard by infusing pure standards. For Ivermectin B1a, a known transition is m/z 892.4 > 569.5.[17]
-
-
Quantification : Generate a calibration curve by spiking blank matrix with known concentrations of the analyte. The concentration in unknown samples is determined by comparing the analyte/internal standard peak area ratio to the calibration curve. The method should be validated according to FDA or EMA guidelines.[18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation by ivermectin of human but not murine P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 17. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Ivermectin B1a Monosaccharide in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ivermectin B1a monosaccharide is a derivative of Ivermectin B1a, a potent macrocyclic lactone anthelmintic agent. It is produced by the selective hydrolysis of the terminal saccharide unit of ivermectin[1]. Like its parent compound, this compound's primary mechanism of action is the modulation of glutamate-gated chloride channels (GluCls) in invertebrates[2][3]. This interaction leads to an increased influx of chloride ions, resulting in hyperpolarization of nerve and muscle cells, and ultimately causing paralysis and death of the parasite[2][3]. This specific mode of action makes GluCls a prime target for high-throughput screening (HTS) assays aimed at discovering novel anthelmintic compounds. While it can inhibit nematode larval development, it has been noted that it may not cause the same paralytic activity as ivermectin, making it a useful probe for studying resistance mechanisms[1].
These application notes provide a detailed protocol for a cell-based HTS assay designed to identify and characterize modulators of invertebrate GluCls, using this compound as a reference compound.
Mechanism of Action: Signaling Pathway
Ivermectin and its derivatives act as positive allosteric modulators of glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found exclusively in invertebrates. The binding of ivermectin to a site on the GluCl receptor distinct from the glutamate-binding site potentiates the channel's opening, leading to an influx of chloride ions and hyperpolarization of the cell membrane.
Caption: Signaling pathway of this compound at the glutamate-gated chloride channel.
Quantitative Data
While specific high-throughput screening data for this compound is not extensively published, its biological activity has been characterized in larval development assays.
Table 1: Known Biological Activity of this compound
| Assay Type | Organism | Measured Activity | Reference |
| Larval Development Assay | Haemonchus contortus | 0.001 µg/mL (Minimum concentration for full activity) | [4] |
Table 2: Representative Data from a High-Throughput Screening Assay
The following table illustrates how data from a hypothetical HTS assay could be presented. This data is for illustrative purposes only.
| Compound | Assay Type | Target | EC50 (µM) | % Max Activation | Z'-factor |
| This compound | FLIPR Membrane Potential | C. elegans GluCl α2β | 0.5 | 95% | 0.78 |
| Ivermectin (Control) | FLIPR Membrane Potential | C. elegans GluCl α2β | 0.05 | 100% | 0.82 |
| Test Compound A | FLIPR Membrane Potential | C. elegans GluCl α2β | 1.2 | 88% | N/A |
| Test Compound B | FLIPR Membrane Potential | C. elegans GluCl α2β | > 50 | < 10% | N/A |
Experimental Protocols
Protocol 1: Cell-Based High-Throughput Screening for GluCl Modulators using a Fluorescent Membrane Potential Dye
This protocol describes a fluorescent imaging plate reader (FLIPR) based assay to screen for modulators of invertebrate glutamate-gated chloride channels expressed in a mammalian cell line. Such assays have been successfully used for screening large compound libraries against ivermectin targets[5].
Objective: To identify compounds that modulate the activity of glutamate-gated chloride channels by measuring changes in cell membrane potential.
Materials:
-
Cell Line: HEK293 cell line stably co-expressing an invertebrate GluCl alpha and beta subunit (e.g., from Caenorhabditis elegans)[5].
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Reagents:
-
This compound (for reference).
-
Glutamate (agonist).
-
FLIPR Membrane Potential Assay Kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Equipment:
-
Automated liquid handling system.
-
Fluorescent imaging plate reader (e.g., FLIPR, FlexStation).
-
Cell culture incubator (37°C, 5% CO2).
-
Experimental Workflow Diagram:
Caption: High-throughput screening workflow for identifying GluCl modulators.
Procedure:
-
Cell Seeding:
-
Harvest HEK293-GluCl cells and resuspend in culture medium to a density of 250,000 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well assay plate (10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions in the assay buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.
-
Incubate the plates for 1 hour at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in assay buffer (e.g., 10 concentrations from 0.01 µM to 100 µM) to serve as a reference control.
-
Prepare test compounds from a library, typically at a final screening concentration of 10 µM.
-
Using a liquid handler, add 5 µL of the compound solutions to the respective wells of the assay plate.
-
Incubate for 10 minutes at room temperature.
-
-
Signal Measurement and Data Acquisition:
-
Prepare a glutamate agonist solution in assay buffer at a concentration that elicits a sub-maximal response (e.g., EC20), as determined in preliminary experiments.
-
Place the assay plate into the FLIPR instrument.
-
Initiate reading, establishing a baseline fluorescence for approximately 10-20 seconds.
-
The instrument will then automatically add 10 µL of the glutamate solution to each well.
-
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the full response.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in membrane potential due to chloride ion influx.
-
Calculate the percentage of activation for each test compound relative to the maximum response achieved with a saturating concentration of this compound.
-
Compounds that show a significant increase in the glutamate-induced signal are considered potential positive allosteric modulators and are selected as "hits" for further validation.
-
Determine dose-response curves and EC50 values for the hit compounds.
-
Assess the quality of the assay by calculating the Z'-factor for each plate using positive (saturating ivermectin) and negative (vehicle) controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Conclusion
The provided protocol offers a robust framework for conducting high-throughput screening campaigns to identify novel modulators of invertebrate glutamate-gated chloride channels. This compound serves as a valuable tool and reference compound in these assays, aiding in the validation of the assay system and the characterization of new chemical entities. The adaptability of cell-based assays allows for the screening of diverse compound libraries, accelerating the discovery of new anthelmintic agents.
References
Application Notes and Protocols for Cell-based Assays Utilizing Ivermectin B1a Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin B1a monosaccharide is a semi-synthetic derivative of the potent antiparasitic agent, Ivermectin B1a. It is formed by the selective hydrolysis of the terminal disaccharide of Ivermectin B1a, resulting in a monosaccharide moiety.[1] This structural modification significantly alters its biological activity. While Ivermectin B1a primarily acts by potentiating glutamate-gated chloride ion channels (GluCls) in invertebrates, leading to paralysis and death, this compound is notably devoid of this paralytic activity.[1][2] Instead, its principal documented effect is the potent inhibition of nematode larval development.[2][3] This unique biological profile makes this compound a valuable tool in parasitology research, particularly for studying nematode development and investigating mechanisms of ivermectin resistance.[2][4]
These application notes provide detailed protocols for utilizing this compound in a key cell-based assay: the nematode larval development assay. Due to the limited availability of public data on its effects in other cell-based systems, such as mammalian cell lines, this document focuses on its established application.
Data Presentation
The primary quantitative data available for this compound is its activity in nematode larval development assays. For comparative purposes, this table includes data for the parent compound, Ivermectin B1a.
| Compound | Assay | Organism | Key Parameter | Value |
| This compound | Nematode Larval Development Assay | Haemonchus contortus | Minimum concentration for full activity | 0.001 µg/mL |
| Ivermectin B1a | Nematode Larval Development Assay | Haemonchus contortus | Fully effective concentration | 0.001 µg/mL |
| Ivermectin B1a | C. elegans Binding Assay | Caenorhabditis elegans | Dissociation constant (Kd) for high-affinity site | 0.11 nM (membrane-bound) |
Note: Data for Ivermectin B1a is provided for context and is derived from studies on the parent compound.[3]
Mandatory Visualization
Signaling and Functional Differences
Caption: Contrasting mechanisms of Ivermectin B1a and its monosaccharide derivative.
Experimental Workflow: Nematode Larval Development Assay
Caption: Workflow for the nematode larval development assay.
Experimental Protocols
Nematode Larval Development Assay
This assay is designed to determine the concentration-dependent inhibitory effect of this compound on the development of parasitic nematode larvae from eggs to the third larval stage (L3).
Materials:
-
This compound
-
DMSO (for stock solution)
-
Nematode eggs (e.g., Haemonchus contortus)
-
Culture medium (e.g., Earle's balanced salt solution with yeast extract)
-
96-well microtiter plates
-
Fungicide (e.g., Amphotericin B)
-
Iodine solution
-
Inverted microscope
-
Incubator (27°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the assay. It is recommended to use a range of concentrations to determine a dose-response curve.
-
-
Preparation of Nematode Eggs:
-
Isolate nematode eggs from the feces of an infected host using standard parasitological techniques (e.g., sieving and flotation).
-
Wash the eggs extensively to remove fecal debris.
-
Suspend the cleaned eggs in the culture medium at a concentration of approximately 4,000-6,000 eggs/mL. Add a fungicide to the suspension to prevent fungal growth.
-
-
Assay Setup:
-
Dispense a small volume (e.g., 10 µL) of the egg suspension into each well of a 96-well plate.
-
Add the appropriate volume of the diluted this compound solutions to the wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
-
Incubation:
-
Seal the plates and incubate at 27°C with high humidity for 6-7 days. This period allows for the development of eggs to the L3 larval stage in the control wells.
-
-
Termination and Quantification:
-
After the incubation period, add a small volume of iodine solution to each well to stop further larval development and to aid in visualization.
-
Using an inverted microscope, count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of larval development for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value (the concentration that inhibits 50% of larval development).
-
In Silico and In Vitro Binding Assays (Hypothetical Application)
While the primary effect of this compound is on larval development, its structural similarity to Ivermectin B1a suggests it may still interact with ivermectin-binding proteins, albeit with different functional consequences. Assays to investigate this binding can provide insights into its mechanism of action.
1. Radioligand Binding Assay (based on C. elegans protocols):
-
Objective: To determine the binding affinity of this compound to its target sites in a model organism like Caenorhabditis elegans.
-
Methodology:
-
Prepare cell membranes from C. elegans.
-
Incubate the membranes with a radiolabeled ivermectin derivative (e.g., [³H]-ivermectin) and varying concentrations of unlabeled this compound.
-
Separate bound and free radioligand by filtration.
-
Quantify the radioactivity on the filters to determine the displacement of the radioligand by the monosaccharide.
-
Calculate the Ki (inhibition constant) to determine the binding affinity.
-
2. Molecular Docking (In Silico):
-
Objective: To predict the binding mode and affinity of this compound to known ivermectin target proteins (e.g., glutamate-gated chloride channels), even if it does not activate them.
-
Methodology:
-
Obtain the 3D structure of the target protein.
-
Use computational software to dock the 3D structure of this compound into the putative binding site.
-
Calculate the predicted binding energy and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Disclaimer: The protocols for binding assays are provided as a theoretical framework for further investigation. Publicly available data specifically demonstrating the application of these assays to this compound is limited. Researchers should validate these methods for their specific experimental needs.
Conclusion
This compound presents a unique tool for parasitology research, distinct from its parent compound, Ivermectin B1a. Its potent inhibitory effect on nematode larval development, coupled with a lack of paralytic activity, makes it ideal for studying the essential pathways of nematode growth and for investigating the mechanisms of ivermectin resistance. The provided protocols for the nematode larval development assay offer a robust method for quantifying the activity of this compound. Further research into its binding characteristics and potential effects on other cellular systems will undoubtedly expand its application in the field.
References
Troubleshooting & Optimization
Technical Support Center: Ivermectin B1a Monosaccharide Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility challenges of Ivermectin B1a monosaccharide in aqueous media. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: What are the primary challenges when preparing aqueous solutions of this compound?
The main challenges arise from its low intrinsic aqueous solubility, which can lead to:
-
Precipitation: The compound may precipitate when an organic stock solution is diluted into an aqueous buffer or cell culture medium.[1]
-
Inaccurate Dosing: Inconsistent solubility can result in non-reproducible concentrations in experimental assays.[1]
-
Low Bioavailability: For in vivo studies, poor aqueous solubility can limit the dissolution rate and subsequent absorption.[1]
-
Formulation Difficulties: Developing stable and effective aqueous formulations for various applications is a significant hurdle.[1]
Q3: What strategies can be employed to enhance the aqueous solubility of this compound?
Several techniques can be used to improve the solubility of poorly water-soluble compounds like this compound. These include the use of co-solvents, surfactants to form micelles, and cyclodextrin (B1172386) complexation.
Troubleshooting Guide
This guide addresses common problems encountered during the solubilization of this compound.
| Problem | Potential Cause | Recommended Solutions |
| Precipitation upon dilution of an organic stock solution (e.g., DMSO) into aqueous buffer. | The concentration of the compound in the stock solution exceeds its solubility limit when the primary solvent is changed to an aqueous medium.[1] | 1. Decrease the final concentration: Work with a lower final concentration of the monosaccharide in the aqueous medium.[1]2. Use a co-solvent: Incorporate a water-miscible organic solvent (e.g., ethanol (B145695), propylene (B89431) glycol) in the final aqueous solution.[1]3. Employ surfactants: Utilize surfactants to form micelles that can encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[1]4. Utilize cyclodextrins: Form inclusion complexes with cyclodextrins to enhance aqueous solubility.[1] |
| Inconsistent results in biological assays. | Precipitation of the compound in the assay medium, leading to variable effective concentrations.[1] | 1. Visual inspection: Before and during the experiment, visually check for any signs of precipitation (e.g., cloudiness, particles).[1]2. Optimize solubilization technique: Re-evaluate and optimize the chosen solubilization method (co-solvent, surfactant, or cyclodextrin concentration).3. Perform solubility testing: Determine the solubility limit in the specific assay medium prior to conducting the experiment. |
| Low or variable drug loading in formulation. | Inefficient encapsulation or complexation with the chosen solubilizing agent. | 1. Optimize the drug-to-excipient ratio: Experiment with different ratios of this compound to the solubilizing agent (e.g., cyclodextrin, surfactant).2. Modify the preparation method: Adjust parameters such as stirring time, temperature, and pH during the formulation process. |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of ivermectin, which can serve as a reference for this compound.
Table 1: Solubility of Ivermectin in Different Solvents
| Solvent | Solubility | Reference |
| Water | Approximately 4 µg/mL | [3] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [2] |
Table 2: Examples of Ivermectin Solubility Enhancement
| Enhancement Method | Excipients | Observed Increase in Solubility | Reference |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) + Arginine | 11-fold | [4] |
| γ-cyclodextrin (γCD) + Arginine | 8-fold | [4] | |
| Surfactant-based (Co-processed Crystalline Solids) | Span® 60 | Up to 169% increase in oil solubility | [5] |
Note: The data in Table 2 is for the parent ivermectin molecule and should be considered as an estimate for the potential enhancement achievable with this compound.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol describes the preparation of an aqueous solution of this compound using a co-solvent system.
Materials:
-
This compound
-
Ethanol (USP grade)
-
Propylene glycol (USP grade)
-
Purified water
-
Sterile filter (0.22 µm)
Procedure:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of ethanol with gentle vortexing.
-
Add propylene glycol to the solution and mix thoroughly.
-
Slowly add purified water to the desired final volume while continuously stirring.
-
If a sterile solution is required, filter the final solution through a 0.22 µm sterile filter.[1]
Protocol 2: Solubilization using a Surfactant (Micellar Solution)
This protocol outlines the preparation of a micellar solution to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Polysorbate 80 (Tween 80)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
In a separate container, weigh the required amount of Polysorbate 80.
-
Add the this compound to the Polysorbate 80 and mix until a uniform paste is formed.
-
Slowly add the PBS to the mixture while continuously stirring with a magnetic stirrer.
-
Continue stirring until a clear solution is obtained, which indicates the formation of micelles.[1]
Protocol 3: Solubilization using Cyclodextrin Complexation
This protocol describes the preparation of an ivermectin-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
This compound
-
Beta-cyclodextrin (B164692) (β-CD)
-
Organic solvent (e.g., ethanol)
-
Purified water
-
Colloid mill or similar mixing apparatus
-
Nitrogen gas
Procedure:
-
Dissolve the this compound in an organic solvent. The mass ratio of ivermectin to beta-cyclodextrin should be between 1:10 and 1:25.[6]
-
Add a small amount of water to the beta-cyclodextrin to form a paste.[6]
-
Evenly spray the ivermectin solution onto the pasty cyclodextrin.[6]
-
Mix thoroughly using a colloid mill for 2-3 hours.[6]
-
Dry the resulting mixture under a stream of nitrogen gas.[6]
Protocol 4: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for quantifying the concentration of this compound in aqueous solutions to assess solubility.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. A common ratio is 57:38:5 (v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.[1]
Procedure:
-
Prepare a stock solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol) to prepare a stock solution of known concentration.[1]
-
Prepare calibration standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with known concentrations.[1]
-
Prepare the sample: Centrifuge the aqueous solution containing this compound to pellet any undissolved compound. Carefully collect an aliquot of the supernatant for analysis.[1]
-
Analysis: Inject the calibration standards and the sample supernatant into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the sample.[1]
Visualizations
The following diagrams illustrate the experimental workflows and a logical troubleshooting process.
Caption: Workflow for the Co-Solvent Solubilization Method.
Caption: Workflow for the Surfactant-Based Solubilization Method.
Caption: Workflow for the Cyclodextrin Complexation Method.
Caption: Logical Flowchart for Troubleshooting Precipitation Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. CN105288642A - Inclusion complex formed by ivermectin and cyclodextrin and preparation method of inclusion complex - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ivermectin B1a Monosaccharide Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the degradation of Ivermectin B1a monosaccharide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Ivermectin B1a?
This compound is a key derivative of Ivermectin B1a, a potent macrocyclic lactone antiparasitic agent. It is formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar from the disaccharide chain of the parent Ivermectin B1a molecule.[1][2] This compound is often studied to understand ivermectin's metabolism, degradation, and to investigate mechanisms of resistance.[1]
Q2: What are the primary degradation pathways for this compound in solution?
While specific kinetic studies on the monosaccharide are limited, its degradation pathways can be inferred from extensive studies on the parent ivermectin compound, as they share the same core macrocyclic lactone structure. The primary degradation pathways are:
-
Hydrolysis: The remaining glycosidic linkage is susceptible to acid-catalyzed hydrolysis, which would cleave the sugar moiety to yield the Ivermectin B1a aglycone.[3][4][5]
-
Oxidation: The macrocyclic lactone ring is vulnerable to oxidation, particularly at the C8a and C5 positions. This can lead to the formation of various hydroxylated, hydroperoxylated, and keto derivatives.[3][6]
-
Photodegradation: Exposure to UV light can induce degradation, leading to isomerization (e.g., formation of the 8,9-Z-isomer) and other structural alterations.[3][7][8] Ivermectin is susceptible to degradation when exposed to both UVA and UVC radiation.[8]
Q3: How do common experimental conditions (pH, temperature, light) affect the stability of this compound?
Based on studies of the parent compound, the stability of the monosaccharide is significantly influenced by:
-
pH: Acidic conditions (e.g., 0.1 M HCl) will primarily accelerate the hydrolysis of the glycosidic bond to form the aglycone.[3][9] Alkaline conditions (e.g., 0.015 M NaOH) can promote epimerization at the C2 position and degradation of the lactone ring.[3][9]
-
Temperature: Increased temperature accelerates the rate of all degradation reactions, including hydrolysis and oxidation. Accelerated stability studies on ivermectin formulations show significant degradation at elevated temperatures (30-50°C).[10]
-
Light: The compound should be protected from light to prevent photolytic degradation.[3][11][12] Studies show that ivermectin's structure is significantly altered upon exposure to UV radiation.[7][8]
Q4: How should I prepare and store stock solutions of this compound?
For maximum stability, this compound should be stored as a solid at -20°C or below.[1][2] Stock solutions should be prepared in a suitable organic solvent like methanol, ethanol, DMSO, or DMF.[1][2] For short-term storage, solutions can be kept at 2-8°C, but for long-term storage, they should be stored at -20°C or -80°C and protected from light.[3] It is advisable to prepare fresh working solutions for each experiment.
Troubleshooting Guides
Q1: Why is the retention time of my this compound peak shifting between HPLC runs?
Retention time variability can be caused by several factors:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure accurate measurement and thorough mixing of solvents. If the mobile phase is prepared by mixing online, ensure the pump is functioning correctly.
-
Column Temperature: Fluctuations in the column oven temperature can cause shifts. Ensure the column compartment is maintaining a stable temperature.[13]
-
Column Equilibration: Insufficient column equilibration time between gradient runs can lead to inconsistent retention. Ensure the column is fully re-equilibrated to initial conditions before each injection.
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, especially when using aggressive pH conditions. This can alter retention characteristics.
Q2: My chromatogram shows broad or splitting peaks for the monosaccharide. What could be the issue?
-
Poor Solubility: The compound may be precipitating on the column if the mobile phase has insufficient organic solvent at the beginning of the gradient. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.
-
Column Contamination: The column inlet frit or the head of the column may be contaminated or blocked. Try flushing the column or, if necessary, replacing the frit or using a guard column.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) packing material. Adding a small amount of a competing agent (like trifluoroacetic acid for acidic compounds) to the mobile phase can sometimes improve peak shape.
-
High Injection Volume/Solvent Mismatch: Injecting a large volume of a sample dissolved in a strong solvent (e.g., 100% ACN) while the mobile phase is weak (e.g., 90% water) can cause peak distortion. Reduce the injection volume or dissolve the sample in the initial mobile phase.
Q3: I am seeing unexpected peaks in my chromatogram after sample preparation or storage. What are they?
These are likely degradation products.
-
Hydrolysis Product: If your sample was exposed to acidic conditions, you might be seeing the Ivermectin B1a aglycone peak.
-
Oxidation Products: If the sample was not protected from air or was exposed to oxidizing agents, peaks corresponding to 8a-OH, 8a-oxo, or 5-oxo derivatives may appear.[3]
-
Photo-Isomers: If the sample was exposed to light, you may see isomers like the 8,9-Z-B1a isomer.[3]
-
Action: To confirm, run a forced degradation study (see Experimental Protocols) under specific conditions (acid, base, oxidation, light) and compare the retention times of the resulting peaks to the unexpected peaks in your sample.
Data Summary
The degradation of this compound is predicted to follow the degradation patterns of its parent compound, Ivermectin B1a, due to the shared macrocyclic lactone core. The following table summarizes the potential degradation products under various stress conditions.
| Stress Condition | Potential Degradation Products | Primary Mechanism | Reference |
| Acidic (e.g., 0.1 M HCl) | Ivermectin B1a aglycone | Hydrolysis of glycosidic bond | [3][4][9] |
| Alkaline (e.g., 0.01 M NaOH) | 2-epimer B1a | Epimerization | [3] |
| Oxidative (e.g., H₂O₂) | 8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 5-oxo B1a | Oxidation of the macrocyclic ring | [3][6] |
| Photolytic (e.g., UV Light) | 8,9-Z-B1a | Photo-isomerization | [3][7] |
| Thermal (e.g., >40°C) | Mixture of hydrolytic and oxidative products | Accelerated degradation | [10] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical workflow for investigating the stability of this compound.
-
Prepare Stock Solution: Prepare a stock solution of the monosaccharide at approximately 1 mg/mL in acetonitrile (B52724) or methanol.[9]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Cool the solution and neutralize with 1 mL of 0.1 M NaOH before analysis.[9]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.015 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 1 mL of 0.015 M HCl before analysis.[9]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours before analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm or 350 nm) for 24-48 hours. Keep a control sample wrapped in aluminum foil to protect it from light.[7][11]
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 70°C for 48 hours.
-
Analysis: Analyze all samples (including an untreated control) using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Example Stability-Indicating HPLC Method
This method serves as a starting point and should be optimized for your specific instrumentation and separation goals. It is based on methods developed for Ivermectin and its related substances.[3][14][15]
| Parameter | Condition |
| Column | Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (85/15, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile or initial mobile phase composition |
Visualizations
The following diagrams illustrate the inferred degradation pathways and a typical experimental workflow.
Caption: Inferred degradation pathways of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sciforum.net [sciforum.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. itmedicalteam.pl [itmedicalteam.pl]
- 13. Ivermectin analysis - Chromatography Forum [chromforum.org]
- 14. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Ivermectin B1a Monosaccharide Concentration for Larval Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ivermectin B1a monosaccharide in larval assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to ensure the successful optimization of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during larval assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of Compound in Aqueous Solution | This compound has poor water solubility. When a stock solution (e.g., in DMSO) is diluted into an aqueous assay medium, the compound can precipitate out. | 1. Decrease Final Concentration: Lower the final concentration of the compound in the assay. 2. Use Co-solvents: Prepare the final dilution in a medium containing a small percentage of an organic solvent like DMSO or ethanol. Ensure the final solvent concentration is not toxic to the larvae. 3. Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility. |
| Inconsistent or Non-Reproducible Results | This can be due to the precipitation of the compound, leading to variable effective concentrations in the assay medium. Inaccurate dosing due to inconsistent solubility can also be a cause. | 1. Ensure Complete Dissolution: Visually confirm that the compound is fully dissolved in the stock solution before preparing dilutions. 2. Vortex Thoroughly: Vortex solutions vigorously during preparation and before adding to the assay plates. 3. Prepare Fresh Solutions: Due to potential stability issues, it is recommended to prepare fresh solutions for each experiment. Ivermectin is known to be susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[1] |
| High Larval Mortality in Control Wells | The solvent used to dissolve the this compound (e.g., DMSO) may be at a concentration that is toxic to the larvae. | 1. Determine Solvent Toxicity Threshold: Run a control experiment with various concentrations of the solvent to determine the maximum non-toxic concentration for your specific larval species. 2. Maintain Consistent Solvent Concentration: Ensure that all wells, including controls, contain the same final concentration of the solvent. |
| No Effect of this compound on Larvae | The concentration range tested may be too low, or the compound may have degraded. | 1. Widen Concentration Range: Test a broader range of concentrations, including higher concentrations, to establish a dose-response curve. 2. Check Compound Stability: Store the compound under recommended conditions (cool, dark, and dry) to prevent degradation.[2] Prepare fresh stock solutions. 3. Verify Larval Susceptibility: Ensure the larval species being tested is susceptible to ivermectin. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in larvae?
A1: this compound, a derivative of Ivermectin, acts as a potent inhibitor of nematode larval development.[3] Ivermectin itself binds with high affinity to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[4][5] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the cell, which results in paralysis and death of the parasite.[4][5]
Q2: In which solvents is this compound soluble?
A2: this compound has poor water solubility.[3] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[3]
Q3: What is a typical starting concentration for this compound in a larval development assay?
A3: A study on Haemonchus contortus showed that the minimum concentration for full activity in a larval development assay was 0.001 μg/mL.[6] However, the optimal concentration can vary significantly between different nematode species. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from 0.001 to 10 μg/mL) to determine the EC50 (half-maximal effective concentration) for your specific larval species.
Q4: How should I prepare my this compound solutions for a larval assay?
A4: First, prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For the assay, create serial dilutions of this stock solution. When diluting the stock solution into the aqueous assay medium, it is crucial to do so in a stepwise manner and with vigorous vortexing to minimize precipitation. It is also advisable to not exceed a final DMSO concentration of 1% in the assay wells, though the tolerance of your specific larvae to DMSO should be predetermined.
Q5: How can I assess the stability of my this compound solutions?
A5: High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the stability of ivermectin and its derivatives.[2] A stability-indicating HPLC method can separate the parent compound from its degradation products. To assess stability, you can analyze your solution at different time points and under different storage conditions (e.g., temperature, light exposure).[2]
Experimental Protocols
Larval Development Assay (LDA)
This protocol is adapted from methods used to determine the efficacy of anthelmintic compounds against the early developmental stages of nematodes.[7]
Objective: To determine the concentration of this compound that inhibits the development of nematode eggs to the third larval stage (L3).
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Nutritive medium for larval culture
-
96-well microtiter plates
-
Nematode eggs (e.g., Haemonchus contortus)
-
Incubator
-
Inverted microscope
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of this compound and dissolve it in a small volume of DMSO to prepare a high-concentration stock solution (e.g., 1 mg/mL).
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Serial Dilutions:
-
Perform serial dilutions of the stock solution in the nutritive medium to achieve the desired range of final concentrations for the assay.
-
Ensure each dilution is thoroughly mixed.
-
-
Assay Setup:
-
Recover and sterilize nematode eggs from the feces of infected animals.
-
Place a standardized number of eggs (e.g., 50-100) into each well of a 96-well plate containing the nutritive medium.[6][7]
-
Add the prepared serial dilutions of this compound to the respective wells.
-
Include control wells containing only the nutritive medium and the same concentration of DMSO as the treatment wells.
-
-
Incubation:
-
Data Collection and Analysis:
-
After the incubation period, count the number of L1, L2, and L3 larvae in each well using an inverted microscope.
-
Calculate the percentage inhibition of development for each concentration using the following formula: % Inhibition = 100 - [ (Number of L3 in treatment well / Number of L3 in control well) * 100 ]
-
Determine the LC50 (lethal concentration 50%) from the dose-response curve.
-
Quantitative Data Summary
The following table summarizes reported concentrations of ivermectin used in larval assays. Note that these values may vary depending on the specific ivermectin derivative and the nematode species.
| Compound | Nematode Species | Assay Type | Effective Concentration | Reference |
| This compound | Haemonchus contortus | Larval Development Assay | 0.001 μg/mL (minimum for full activity) | [6] |
| Ivermectin | Sheep gastrointestinal nematodes (predominantly Haemonchus contortus) | Larval Development Assay | 0.2 - 60.0 ng/mL | [5] |
Visualizations
Ivermectin Signaling Pathway
Caption: Mechanism of action of this compound in invertebrate cells.
Experimental Workflow for Larval Development Assay
Caption: Step-by-step workflow for a typical larval development assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Interference of Ivermectin B1a Monosaccharide in Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ivermectin B1a monosaccharide in cell viability assays. Please note that direct data on this compound is limited; therefore, this guidance is largely based on the extensive research available for the closely related compound, Ivermectin.[1] Due to its similar hydrophobic nature, this compound is expected to exhibit comparable behavior in these assays.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with cell viability assays?
This compound is a derivative of Ivermectin B1a, a major component of the antiparasitic drug Ivermectin.[1][2] Like Ivermectin, it possesses a hydrophobic macrocyclic lactone structure.[1] This hydrophobicity is a key factor in its potential to interfere with common cell viability assays.[1] The interference can arise from non-specific interactions with cellular membranes and assay components, potentially leading to inaccurate results such as false positives or an overestimation of cytotoxicity.[1][3]
Q2: Which cell viability assays are most susceptible to interference by this compound?
Assays that rely on cellular metabolism and membrane integrity are particularly vulnerable to interference by hydrophobic compounds like Ivermectin.[1] This includes:
-
Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These assays measure the activity of mitochondrial dehydrogenases.[1][4] Ivermectin has been shown to directly interact with these assays, leading to inaccurate readings.[5]
-
Resazurin (alamarBlue) assays: These also measure metabolic activity through the reduction of resazurin.[1]
-
ATP-based assays (e.g., CellTiter-Glo): These assays quantify ATP levels as an indicator of cell viability and can be affected by compounds that disrupt mitochondrial function.[1][3]
Q3: What is the proposed mechanism of Ivermectin's effect at concentrations used in in-vitro studies?
While Ivermectin's antiparasitic action targets glutamate-gated chloride ion channels in invertebrates, its effects on mammalian cells at micromolar concentrations used in in vitro anticancer or antiviral studies are often due to non-specific mechanisms.[1][6] These include the perturbation of the cell membrane bilayer, which can lead to a decrease in cell viability as detected by various assays.[1][3] Furthermore, Ivermectin has been demonstrated to induce apoptosis (programmed cell death) through the mitochondrial pathway and trigger autophagy.[7][8]
Troubleshooting Guide
Issue 1: High cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Assay Interference | Run a cell-free control by adding this compound to the assay medium without cells. This will help determine if the compound directly reacts with the assay reagents.[5] |
| Use an orthogonal assay to confirm the results. For example, if you are using an MTT assay, try a method based on a different principle, such as measuring ATP content or assessing membrane integrity (e.g., LDH release).[3] | |
| Compound Precipitation | Ivermectin and its analogs are lipophilic and may precipitate in aqueous media.[9] Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).[5] Visually inspect the wells for any signs of precipitation. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to the compound. Review the literature for reported sensitivity of your cell line to Ivermectin or similar compounds.[10] |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Seeding | Ensure a homogenous cell suspension and consistent cell seeding density across all wells and experiments.[9][10] |
| Compound Instability | Prepare fresh stock solutions of this compound and dilute them immediately before use. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] |
| Inconsistent Incubation Times | The effects of Ivermectin are often time- and dose-dependent.[5] Standardize incubation times for compound treatment and assay development.[10] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS.[9] |
Quantitative Data Summary
The following tables summarize reported IC50 values for Ivermectin in various cancer cell lines, which can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Ivermectin in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| HeLa | Cervical Cancer | ~10 | 24 | MTT |
| SUP-B15 | Acute Lymphoblastic Leukemia | 3.435 | Not Specified | MTT |
| HCT-116 | Colon Cancer | 30 | 24 | MTT |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Not Specified |
| 4T1 | Breast Cancer | 0.034 ± 0.024 | Not Specified | MTT |
Data compiled from multiple sources.[7][11][12][13]
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[15]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[5]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
Visualization of Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
troubleshooting inconsistent results with Ivermectin B1a monosaccharide
Welcome to the technical support center for Ivermectin B1a monosaccharide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ivermectin?
This compound is a semi-synthetic derivative of Ivermectin B1a, produced by the selective hydrolysis of the terminal disaccharide unit of ivermectin.[1] While its primary mechanism of action is believed to be similar to ivermectin, involving the modulation of glutamate-gated chloride channels (GluCls) in invertebrates, the absence of the second sugar moiety can affect its solubility, potency, and off-target effects.[2][3] It is often used as a probe in studies of ivermectin resistance.[1]
Q2: What are the common causes of inconsistent results in my experiments?
Inconsistent results with this compound can stem from several factors, including:
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Compound Stability and Storage: The compound's stability can be affected by storage conditions. It is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[4][5]
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Solubility Issues: Like ivermectin, the monosaccharide derivative has poor water solubility and may precipitate in aqueous media, leading to variability in the effective concentration.[1][6]
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Batch-to-Batch Variability: Differences in purity and the presence of bioactive impurities between different lots of the compound can lead to significant variations in experimental outcomes.[7]
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Experimental Conditions: Factors such as cell line passage number, serum concentration in culture media, and incubation times can all contribute to result variability.[8]
Q3: How should I properly store and handle this compound?
To ensure the integrity of the compound, it is recommended to store it at -20°C for short-term use and -80°C for long-term storage, protected from light.[7] Prepare fresh stock solutions in a suitable organic solvent like DMSO and avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
Issue 1: Low or No Biological Activity Observed
If you are observing lower than expected or no activity of this compound in your assay, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Action |
| Compound Degradation | Prepare fresh stock solutions before each experiment. Protect all solutions from light. Verify the storage conditions of your compound stock.[4] |
| Poor Solubility / Precipitation | Visually inspect for any precipitation in your stock solution and final assay medium. Use a suitable solvent like DMSO for the stock solution and ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). Consider using a lower final concentration of the compound.[6] |
| Incorrect Assay Conditions | Optimize assay parameters such as cell seeding density, incubation time, and compound treatment duration. |
| Cell Line Issues | Use cells with a low passage number, as high-passage cells can exhibit altered responses to stimuli. Regularly test cell lines for mycoplasma contamination. |
| Inactive Compound Batch | If possible, test a different batch of the compound to rule out batch-to-batch variability.[7] |
Issue 2: High Variability Between Replicates or Experiments
High variability in your results can make data interpretation difficult. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Action |
| Inconsistent Compound Concentration | Ensure the compound is fully dissolved in the stock solution. Use calibrated pipettes and perform serial dilutions carefully. Visually inspect for precipitation before adding to the assay.[6] |
| Assay Plate Edge Effects | Avoid using the outer wells of the assay plate, as they are more prone to evaporation, leading to concentration changes. Fill the outer wells with sterile saline or media. |
| Variations in Cell Health/Number | Ensure a homogenous cell suspension before seeding. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Serum Protein Binding | Ivermectin and its analogs are known to bind to plasma proteins.[9] Variations in serum concentration between experiments can alter the free fraction of the compound. Standardize the serum percentage in your cell culture medium for all experiments.[8] |
| Batch-to-Batch Variation | Quantify the purity and concentration of each new batch of the compound using a validated analytical method like HPLC.[7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Assessment
This protocol is adapted from established methods for ivermectin analysis and can be used to assess the purity and concentration of this compound solutions.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 50:50 v/v) is a common starting point. The mobile phase composition may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in methanol to a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase as needed.
In Vitro Nematode Larval Development Assay
This assay is commonly used to assess the anthelmintic activity of compounds like this compound.
-
Egg Collection: Collect nematode eggs from fresh fecal samples.
-
Assay Setup: In a 96-well plate, add a solid growth medium (e.g., agar) to each well.
-
Compound Addition: Add serial dilutions of this compound in a suitable solvent to the wells. Include a vehicle-only control.
-
Egg Inoculation: Add a standardized number of eggs to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 27°C) for a period sufficient for larval development to the third-stage (L3) in control wells (typically 6 days).
-
Analysis: Count the number of L3 larvae in each well and calculate the percentage inhibition of development for each compound concentration. Determine the LC50 (50% lethal concentration) from the dose-response curve.
Visualizations
Logical Workflow for Investigating Inconsistent Results
Caption: A step-by-step workflow to diagnose the source of inconsistent experimental results.
Primary Signaling Pathway of Ivermectin in Invertebrates
Caption: The primary mechanism of action of ivermectin and its analogs in invertebrate species.
References
- 1. toku-e.com [toku-e.com]
- 2. In Silico Analysis of Off-Target Effects of Ivermectin Drug – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The effect of protein binding on ivermectin uptake by bovine brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ivermectin binds avidly to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Solubilization of Ivermectin B1a Monosaccharide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ivermectin B1a monosaccharide during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a lipophilic compound with poor aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1] Precipitation is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous buffer or cell culture medium.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?
A2: This is a common issue due to the low aqueous solubility of the compound. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may not be sufficient to maintain solubility upon high dilution.[2][3][4][5][6] For sensitive cell lines, a final DMSO concentration of 0.1% is often recommended.[2][4][5]
-
Use a Co-solvent System: Incorporating a water-miscible co-solvent can help maintain solubility.
-
Utilize Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage, stock solutions of ivermectin derivatives in organic solvents like DMSO should be stored at -20°C or -80°C. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Troubleshooting Guide
Issue 1: Precipitation upon dilution of a DMSO stock solution in aqueous buffer (e.g., PBS).
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit as the percentage of the organic solvent (DMSO) is significantly reduced.
Solutions:
| Solution ID | Strategy | Recommended Starting Point | Key Considerations |
| S1 | Reduce Final Concentration | Test a range of lower concentrations to find the highest workable concentration that remains in solution. | May not be feasible if a high concentration is required for the experiment's objectives. |
| S2 | Optimize Final DMSO Concentration | Keep the final DMSO concentration in the medium at or below 0.5-1%.[2][3][4][5][6] For sensitive cell lines, aim for ≤0.1%.[2][4][5] | The maximum tolerable DMSO concentration is cell-line dependent and should be determined empirically. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
| S3 | Use a Co-solvent System | Prepare a stock solution in a mixture of an organic solvent and a co-solvent. An example formulation for ivermectin uses 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8][9] | The final concentration of all excipients in the assay should be tested for effects on the experimental system. |
| S4 | Employ Cyclodextrins | Prepare an inclusion complex with Hydroxypropyl-β-cyclodextrin (HPβCD). Studies on ivermectin have shown an 11-fold increase in aqueous solubility with a combination of HPβCD and arginine.[7] | The stoichiometry of the complex and the optimal concentration of cyclodextrin (B1172386) need to be determined. |
| S5 | Use Surfactants | Prepare a micellar solution using a non-ionic surfactant like Polysorbate 80 (Tween 80). | The surfactant concentration should be above its critical micelle concentration (CMC) but below a level that could cause cellular toxicity. |
| S6 | Adjust pH | Maintain a slightly acidic pH (around 5-6) in your final solution, as ivermectin is more stable in acidic conditions. | Ensure the pH is compatible with your experimental system (e.g., cell viability). |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation
This protocol describes a general method for preparing a solution of this compound using a co-solvent system, adapted from methods used for ivermectin.[8][9]
Materials:
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This compound
-
DMSO
-
PEG300
-
Tween 80
-
Saline or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a high-concentration primary stock solution of this compound in DMSO (e.g., 10-50 mg/mL).
-
In a separate sterile tube, combine the vehicle components. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, you would mix the corresponding volumes of each.
-
Slowly add the required volume of the this compound DMSO stock to the vehicle mixture while vortexing to ensure rapid and complete mixing.
-
This creates a concentrated stock solution in the co-solvent system that can then be further diluted into your aqueous experimental medium.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HPβCD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Sonicator
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HPβCD in deionized water. The concentration will depend on the desired molar ratio and should be optimized. A common starting point is a 2-5% (w/v) solution.
-
Add an excess amount of this compound powder to the HPβCD solution.
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Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.
-
After stirring, sonicate the mixture intermittently to aid in complex formation.
-
Filter the suspension through a 0.22 µm syringe filter to remove the undissolved, non-complexed compound.
-
The resulting clear solution contains the water-soluble this compound-HPβCD inclusion complex. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC).
Visualizations
Caption: A simplified workflow for identifying precipitation issues.
Caption: A logical diagram for troubleshooting precipitation.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. conferenceproceedings.international [conferenceproceedings.international]
- 8. Ivermectin B1a | SARS-CoV | Parasite | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
stability testing of Ivermectin B1a monosaccharide under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Ivermectin B1a monosaccharide under various conditions.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your stability studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that lead to the degradation of this compound?
A1: this compound, a primary degradation product of Ivermectin, is susceptible to further degradation under several conditions.[1][2] Based on studies of the parent compound, the primary stress factors include:
-
Acidic Conditions: Strong acidic conditions can lead to the formation of the aglycone derivative through the cleavage of the glycosidic linkage.[1]
-
Basic Conditions: Alkaline conditions can promote the degradation of the macrocyclic lactone ring.[1]
-
Oxidative Conditions: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidative degradation products.[1]
-
Photolytic Conditions: Exposure to light, particularly UV light, can cause degradation.[1][3] It is recommended to handle and store the compound protected from light.[1]
-
Thermal Stress: Elevated temperatures can accelerate degradation reactions.[4][5]
Q2: How can I monitor the stability of this compound in my samples?
A2: The most common and effective technique for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be developed and validated to separate the monosaccharide from its potential degradation products.[4][6]
Q3: What are the expected degradation products of this compound?
A3: Under forced degradation conditions, this compound can degrade into several products. The specific products will depend on the stress condition applied. Potential degradation products include the aglycone of Ivermectin B1a, various epimers, and oxidation products.[1][7]
Troubleshooting Guide for HPLC Analysis
Problem 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.
-
Solution:
-
Ensure the pH of the mobile phase is appropriate to maintain the analyte in a single ionic state.
-
Consider using a column with low silanol (B1196071) activity or a different stationary phase chemistry.[8]
-
Optimize the mobile phase composition, for example, by adjusting the organic modifier concentration.
-
Problem 2: Inconsistent retention times.
-
Possible Cause: Inadequate column equilibration, fluctuations in mobile phase composition or temperature.[9][10]
-
Solution:
-
Ensure the column is thoroughly equilibrated with the mobile phase before each run.
-
Use a column oven to maintain a consistent temperature.
-
Prepare fresh mobile phase for each analysis and ensure it is well-mixed and degassed.[11]
-
Problem 3: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause: Formation of new degradation products, contamination of the sample or mobile phase.
-
Solution:
-
If conducting a stability study, these new peaks may be degradation products that need to be identified and characterized.
-
To rule out contamination, analyze a blank (mobile phase) and a placebo (sample matrix without the analyte).
-
Ensure proper sample preparation and storage to prevent degradation before analysis.
-
Problem 4: High backpressure.
-
Possible Cause: Blockage in the HPLC system, such as a clogged frit or column contamination.[11][12]
-
Solution:
-
Reverse-flush the column with an appropriate solvent.
-
If the pressure remains high, the frit may need to be replaced.
-
Filter all samples and mobile phases before use to prevent particulate matter from entering the system.[9]
-
Data Presentation
Due to the limited availability of specific quantitative kinetic data for the stability of this compound itself, the following table summarizes the conditions under which its parent compound, Ivermectin, degrades to form the monosaccharide and other products. This information provides a strong indication of the conditions under which the monosaccharide itself would be unstable.
Table 1: Summary of Forced Degradation Conditions for Ivermectin and Major Degradation Products
| Stress Condition | Reagents and Conditions | Major Degradation Products Observed | Reference |
| Acidic Hydrolysis | 0.05 M HCl, 5 hours | This compound , Aglycone | [4] |
| Basic Hydrolysis | 0.025 M NaOH, 1 hour | 2-epimer B1a | [4] |
| Oxidative Degradation | 5% H₂O₂, 21 hours | 8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 5-oxo B1a | [4] |
| Photolytic Degradation | Solid and solution exposed to 1.10 W/m² light | 8,9-Z-B1a | [4] |
| Thermal Degradation | Solid at 80°C for 7 days; Solution at 80°C for 1 day | Various minor degradation products | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a specific light intensity and duration as per ICH guidelines.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a defined period.
-
-
Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
The following is a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., Zorbax Extend-C18, 150 mm × 4.6 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A common mobile phase system is a mixture of water (A) and an organic solvent like acetonitrile or methanol (B129727) (B).[4]
-
Example Gradient: Start with a higher percentage of A and gradually increase the percentage of B over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 245 nm.[6]
-
Column Temperature: 30°C.
Visualizations
Degradation Pathway of Ivermectin
Caption: Predicted degradation pathways of Ivermectin B1a under different stress conditions.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient degradation of ivermectin by newly isolated Aeromonas taiwanensis ZJB-18,044 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Separation of Ivermectin B1a on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. rheniumgroup.co.il [rheniumgroup.co.il]
- 11. aelabgroup.com [aelabgroup.com]
- 12. agilent.com [agilent.com]
overcoming matrix effects in LC-MS/MS analysis of Ivermectin B1a monosaccharide
Welcome to the technical support center for the LC-MS/MS analysis of Ivermectin B1a monosaccharide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common analytical challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the LC-MS/MS analysis of this compound?
Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In bioanalysis, these components can include salts, proteins, and lipids, with phospholipids (B1166683) being a primary cause of concern.[4][5] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and reproducibility of quantitative results.[1][2] For this compound, which is often analyzed at low concentrations in complex biological fluids like plasma, matrix effects can obscure the true concentration, leading to erroneous pharmacokinetic and toxicological data.[1]
Q2: My analyte signal is showing poor reproducibility and ion suppression. What is the most likely cause when analyzing plasma samples?
When analyzing plasma samples, the most common cause of ion suppression and poor reproducibility is the presence of phospholipids.[4][5] Phospholipids are abundant in biological membranes and are often co-extracted with analytes during sample preparation, especially with simpler methods like protein precipitation (PPT). These molecules can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer source, leading to a suppressed and unstable signal.[5][6] It is a common practice in bioanalytical method development to monitor for phospholipid-specific fragment ions (e.g., m/z 184 and m/z 104) to assess the risk of ion suppression.
Q3: What are the recommended strategies to minimize or eliminate matrix effects for this analysis?
There are several effective strategies to combat matrix effects, which can be used individually or in combination:
-
Improved Sample Preparation: The most effective approach is to remove matrix components before injecting the sample into the LC-MS/MS system. Techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates (e.g., HybridSPE) are significantly more effective at cleaning up samples than simple protein precipitation.[4][5]
-
Optimized Chromatography: Adjusting the chromatographic conditions to achieve better separation between the this compound and interfering matrix components can significantly reduce signal suppression.[7]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as Ivermectin-D2, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[8][9] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[7]
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the unknown samples helps to ensure that the standards and samples experience similar matrix effects, thereby improving quantitation accuracy.[7][10]
Troubleshooting Guide
Q4: I am experiencing significant signal suppression. How can I identify the source and select the right solution?
Use the following troubleshooting workflow to diagnose and address signal suppression issues.
Caption: Troubleshooting workflow for diagnosing matrix effects.
Q5: Which sample preparation method is most effective for removing interferences from plasma?
The choice of sample preparation method has the most significant impact on reducing matrix effects. While simple protein precipitation (PPT) is fast, it fails to remove phospholipids.[4] Solid-Phase Extraction (SPE) and specialized techniques like HybridSPE are far more effective.[5][8]
The diagram below illustrates a comparison of common workflows.
Caption: Comparison of sample preparation workflows.
The following table summarizes quantitative data on the effectiveness of different sample preparation techniques.
| Sample Preparation Method | Key Principle | Analyte Recovery | Phospholipid Removal | Throughput | Reference |
| Protein Precipitation (PPT) | Protein removal via solvent crash | Good (often >80%) | Poor (<10%) | High | [4][9] |
| Solid-Phase Extraction (SPE) | Selective analyte binding and elution | Good to Excellent (85-105%) | Moderate to Good | Medium | [9] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible solvents | Variable, method-dependent | Good | Low to Medium | |
| HybridSPE® | Protein precipitation + phospholipid removal via zirconia affinity | Excellent (>94%) | Excellent (>95%) | High | [5][6][8] |
Experimental Protocols
Q6: Can you provide a detailed starting protocol for the LC-MS/MS analysis of this compound in plasma?
This protocol is a validated starting point based on methods developed for the parent compound, Ivermectin, and is suitable for adaptation.[8][9][11]
1. Sample Preparation (HybridSPE® Method)
-
To 100 µL of plasma sample (or standard/QC) in a microcentrifuge tube, add 20 µL of working internal standard solution (e.g., Ivermectin-D2 in methanol).
-
Add 300 µL of acetonitrile containing 1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 g for 5 minutes.
-
Transfer the supernatant to a HybridSPE® 96-well plate or cartridge.
-
Apply vacuum or positive pressure to pass the supernatant through the sorbent bed.
-
Collect the resulting filtrate for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm).[8]
-
Mobile Phase A: 2 mM Ammonium (B1175870) Formate with 0.1% Formic Acid in water.[11]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[11]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 60% B
-
0.5 - 2.5 min: Ramp to 95% B
-
2.5 - 3.5 min: Hold at 95% B
-
3.5 - 3.6 min: Return to 60% B
-
3.6 - 5.0 min: Equilibrate at 60% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[11]
3. Mass Spectrometry (MS/MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Key Insight: Ivermectin and its derivatives readily form an ammonium adduct ([M+NH₄]⁺), which is often the most intense and reliable precursor ion for quantification.[9][12]
-
MRM Transitions (Example - to be optimized):
-
This compound: The precursor ion will be [M+NH₄]⁺. The primary fragmentation involves the loss of the single oleandrose (B1235672) sugar moiety. The exact m/z should be determined by infusing a reference standard.
-
Ivermectin-D2 (IS): m/z 894.5 → 309.1.[9]
-
-
Typical MS Parameters:
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 450°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 45 psi
-
Auxiliary Gas (GS2): 50 psi
-
References
- 1. eijppr.com [eijppr.com]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. longdom.org [longdom.org]
- 8. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jocpr.com [jocpr.com]
- 12. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Navigating the Nuances of Ivermectin B1a Monosaccharide: A Guide to Minimizing Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Ivermectin B1a monosaccharide, ensuring experimental accuracy by minimizing off-target effects is paramount. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in-vitro experiments. Please note that while direct experimental data for this compound is limited, much of the guidance is extrapolated from its parent compound, Ivermectin B1a. Researchers should adapt these recommendations cautiously to their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ivermectin B1a?
This compound is a semi-synthetic derivative of Ivermectin B1a, created through the selective hydrolysis of the terminal saccharide unit.[1] A significant distinction is that while Ivermectin B1a exhibits potent paralytic activity against nematodes, the monosaccharide derivative is reported to be devoid of this activity, suggesting a different primary mechanism of action and potentially an altered off-target profile.[1]
Q2: What are the known primary targets and potential off-targets of the parent compound, Ivermectin B1a?
Ivermectin B1a primarily targets glutamate-gated chloride ion channels (GluCls) in invertebrates, leading to paralysis and death.[2] In mammals, which lack GluCls, Ivermectin B1a has been shown to interact with other ligand-gated ion channels at higher concentrations, including GABA-gated chloride channels.[2] Other reported off-target interactions include the inhibition of the importin α/β1-mediated nuclear transport pathway and binding to the TELO2 protein, which can affect signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR.[2][3]
Q3: My this compound is not dissolving properly. What should I do?
Like its parent compound, this compound has poor water solubility.[4] The recommended solvent is Dimethyl Sulfoxide (DMSO).[4][5] To ensure proper dissolution, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. This stock can then be diluted to the final working concentration in your cell culture medium. It is crucial to keep the final DMSO concentration in the medium below 0.1% to avoid solvent-induced cytotoxicity.[4] If precipitation occurs upon dilution, gentle vortexing or pre-warming the medium may help.[4]
Q4: I am observing inconsistent results in my cell viability assays. What are the potential causes?
Inconsistent results in cell-based assays can arise from several factors:
-
Compound Precipitation: As mentioned, poor solubility can lead to inconsistent concentrations in your experimental wells.
-
Inconsistent Incubation Times: The effects of ivermectin and its derivatives can be time-dependent. Ensure uniform incubation periods across all experimental conditions.[6]
-
Variable DMSO Concentrations: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.[4]
-
Assay Interference: Some compounds can directly interfere with the reagents used in viability assays (e.g., MTT reduction). It is advisable to run a cell-free control to test for any direct chemical interaction between your compound and the assay reagents.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background or non-specific effects at low concentrations | 1. The compound may be binding to serum proteins in the culture medium, reducing its effective concentration. 2. The compound may have off-target effects on pathways active in the specific cell line being used. | 1. Consider reducing the serum concentration in your culture medium during the experiment, if your cell line can tolerate it. 2. Perform a literature search to see if the cell line you are using is known to be sensitive to Ivermectin or related compounds. 3. Include appropriate positive and negative controls to better assess specificity. |
| Unexpected phenotypic changes in cells | 1. The compound may be affecting a signaling pathway not previously associated with Ivermectin B1a. 2. The observed effect may be due to a metabolite of this compound. | 1. Conduct pathway analysis studies (e.g., Western blotting for key signaling proteins, RNA sequencing) to identify affected pathways. 2. If possible, use analytical methods to detect potential metabolites in your experimental system. |
| Discrepancy between expected and observed results based on literature for Ivermectin B1a | 1. The monosaccharide derivative has a genuinely different biological activity profile. 2. The experimental conditions (cell line, passage number, media components) differ significantly from those in published studies. | 1. This is a key consideration. The lack of paralytic activity is a strong indicator of a different mechanism.[1] 2. Standardize and document all experimental parameters. If possible, use a cell line that has been previously characterized in the context of Ivermectin studies for comparison. |
Data Presentation: Known Interactions of the Parent Compound (Ivermectin B1a)
Disclaimer: The following data pertains to the parent compound, Ivermectin B1a. The binding affinities and off-target profile of this compound may differ significantly.
| Target/Off-Target | Organism/System | Reported Effect | Reference |
| Glutamate-gated Chloride Channels (GluCls) | Invertebrates | Primary target, leading to paralysis. | [2] |
| GABA-gated Chloride Channels | Mammalian | Allosteric modulation, typically at higher concentrations. | [2] |
| P2X4 Receptors | Mammalian | Positive allosteric modulator. | [7] |
| Importin α/β1 | Mammalian | Inhibition of nuclear import. | [2] |
| TELO2 | Mammalian | Direct binding, leading to inhibition of PIKKs and downstream signaling. | [3] |
Experimental Protocols
Protocol: Assessing Off-Target Effects Using a Counter-Screening Assay
This protocol provides a general framework for identifying potential off-target interactions of this compound.
-
Target Selection: Based on the known off-targets of the parent compound, select a panel of representative receptors, ion channels, and kinases for screening. This could include GABAA receptors, P2X4 receptors, and key kinases from the PI3K/Akt/mTOR pathway.
-
Assay Format: Utilize commercially available cell-free (e.g., binding assays with purified proteins) or cell-based (e.g., reporter gene assays, calcium flux assays) assay kits for each selected target.
-
Compound Preparation: Prepare a dilution series of this compound in the appropriate assay buffer. Ensure the final DMSO concentration is compatible with the assay format and below the threshold for interference.
-
Assay Execution: Perform the assays according to the manufacturer's instructions, including appropriate positive and negative controls. For example, for a GABAA receptor binding assay, a known GABAA agonist or antagonist would be a suitable positive control.
-
Data Analysis: Determine the IC50 or EC50 values of this compound for each target. A significant interaction at a concentration close to the effective concentration in your primary assay may indicate an off-target effect.
-
Confirmation: Any potential off-target hits should be confirmed using an orthogonal assay (i.e., a different assay that measures the same biological endpoint through a different method).
Mandatory Visualizations
Signaling Pathways Potentially Affected by Ivermectin B1a (Parent Compound)
Caption: Wnt/β-Catenin signaling pathway and potential inhibition by Ivermectin B1a.
Caption: PI3K/Akt/mTOR pathway and potential modulation by Ivermectin B1a.
Experimental Workflow
Caption: Workflow for assessing the specificity of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. benchchem.com [benchchem.com]
- 3. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In Silico Analysis of Off-Target Effects of Ivermectin Drug – Biosciences Biotechnology Research Asia [biotech-asia.org]
Validation & Comparative
comparing Ivermectin B1a monosaccharide and ivermectin efficacy
A comparative analysis of Ivermectin B1a monosaccharide and the standard Ivermectin formulation reveals significant differences in their biological activity, particularly concerning their primary antiparasitic efficacy. While direct, extensive comparative trials are limited in publicly accessible literature, structure-activity relationship (SAR) studies and specific bioassays provide a basis for comparison. Standard ivermectin is a mixture of two homologous disaccharide compounds: 22,23-dihydroavermectin B1a (minimum 80%) and 22,23-dihydroavermectin B1b (maximum 20%). The this compound is a derivative where one of the two oleandrose (B1235672) sugar units has been removed.
Efficacy and Biological Activity
The disaccharide moiety of ivermectin is widely considered essential for its potent anthelmintic activity.[1] Studies have shown that the monosaccharide derivatives are two- to four-fold less active than their parent disaccharide compounds against certain nematodes.[2]
Ivermectin's primary mechanism of action against invertebrate parasites is its high-affinity binding to glutamate-gated chloride ion channels (GluCls).[1] This binding leads to an influx of chloride ions, causing hyperpolarization of the nerve and muscle cells, and ultimately resulting in paralysis and death of the parasite.[1] The this compound, while capable of inhibiting nematode larval development, is reported to be devoid of this paralytic activity, suggesting a different or significantly attenuated interaction with the GluCls.[][4]
In contrast, when looking at ivermectin's effects on human receptors, such as the P2X4 and GABAA receptors, studies have found that the large disaccharide moiety is not essential for activity.[5][6][7] This highlights a divergence in the structural requirements for its antiparasitic effects versus its effects on mammalian ion channels.
Quantitative Data Summary
| Compound | Target/Assay | Efficacy Metric | Result | Source(s) |
| Ivermectin (Disaccharide) | Nematodes | Anthelmintic Activity | Potent; causes paralysis | [1] |
| This compound | Nematodes | Anthelmintic Activity | 2-4x less active than parent disaccharide; devoid of paralytic activity | [][4] |
| This compound | Haemonchus contortus | Larval Development Assay | Minimum concentration for full activity: 0.001 µg/mL | [8] |
| This compound | Human P2X4 and GABAA Receptors | Allosteric Modulation | Disaccharide moiety not required for activity | [6][7] |
Experimental Protocols
A key assay used to determine the efficacy of ivermectin and its derivatives against nematodes is the larval development assay. The following is a generalized protocol based on methodologies described in the literature.[4][8]
Nematode Larval Development Assay
-
Organism: Haemonchus contortus (sheep stomach worm) is a common model organism.
-
Sample Preparation: this compound and ivermectin are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions are then prepared to achieve the desired test concentrations.
-
Assay Setup: The assay is typically conducted in 96-well microtiter plates. Each well contains nematode eggs, a nutrient medium that supports larval development, and the test compound at a specific concentration. Control wells containing only the solvent (e.g., DMSO) are included.
-
Incubation: The plates are incubated for a set period, for example, 7 days, at a controlled temperature (e.g., 25°C) to allow for the hatching of eggs and the development of larvae to the third-stage (L3).
-
Assessment: After incubation, the development of larvae in each well is assessed microscopically. The number of larvae that have successfully developed to the L3 stage is counted.
-
Data Analysis: The percentage of larval development inhibition is calculated for each concentration of the test compound relative to the solvent control. The minimum concentration required for full activity or the concentration that inhibits 50% of larval development (IC50) is then determined.
Signaling Pathways and Mechanisms of Action
Invertebrate-Specific Action of Ivermectin
Ivermectin's primary antiparasitic action is mediated through invertebrate-specific glutamate-gated chloride ion channels (GluCls), which are not present in mammals. This provides a high degree of selectivity.
Ivermectin Interaction with Mammalian Receptors
Ivermectin and its derivatives can also interact with certain mammalian receptors, although generally with lower affinity than their invertebrate targets. This can lead to off-target effects, especially at high concentrations. The Farnesoid X receptor (FXR), a nuclear receptor involved in metabolism, has been identified as a mammalian target of ivermectin.[9]
Experimental Workflow for Efficacy Comparison
A logical workflow for comparing the efficacy of ivermectin and its monosaccharide derivative would involve a series of in vitro and in vivo tests.
References
- 1. IVERMECTIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Structure-activity relationship of the allosteric effects of ivermectin at human P2X4 and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The antiparasitic drug ivermectin is a novel FXR ligand that regulates metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the Nematode Larval Development Assay Using Ivermectin B1a Monosaccharide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ivermectin B1a monosaccharide in the context of the nematode larval development assay. It offers a validation framework by comparing its performance with the parent compound, Ivermectin, and other anthelmintic alternatives. Detailed experimental protocols and visualizations of the mechanism of action are included to support research and drug development efforts in parasitology.
Comparative Efficacy of Anthelmintics in the Larval Development Assay
The in vitro larval development assay is a crucial tool for determining the efficacy of anthelmintic compounds by measuring the concentration required to inhibit the development of nematode larvae. The following table summarizes the 50% lethal concentration (LC50) or 50% inhibitory concentration (IC50) values for ivermectin and other anthelmintics against Haemonchus contortus, a significant gastrointestinal nematode in small ruminants.
While direct side-by-side LC50 data for this compound is limited in publicly available literature, studies have shown that there is no major potency difference between ivermectin (a disaccharide) and its monosaccharide homolog in larval development assays. Both are reported to be fully effective at a concentration of 0.001 µg/mL. For the purpose of this guide, the activity of this compound is considered comparable to that of Ivermectin.
| Compound Class | Compound | Target Nematode | LC50 / IC50 (µg/mL) | Citation |
| Avermectin | Ivermectin | Haemonchus contortus | 0.0011 | [1] |
| Ivermectin | Haemonchus contortus | 0.070 | [2] | |
| Ivermectin Aglycone (Monosaccharide) | Haemonchus contortus | Effective in differentiating susceptible and resistant strains | [3] | |
| Benzimidazole | Thiabendazole (TBZ) | Haemonchus contortus | 0.010 (Resistance cutoff) | [4] |
| Imidathiazole | Levamisole (LEV) | Haemonchus contortus | 0.001 (Resistance cutoff) | [4] |
Note: LC50/IC50 values can vary between studies due to differences in nematode strains (susceptible vs. resistant) and specific assay conditions.
Experimental Protocol: Nematode Larval Development Assay
This protocol outlines a standardized method for assessing the efficacy of anthelmintic compounds against nematode larvae in a 96-well plate format.
1. Materials:
-
Nematode eggs (e.g., Haemonchus contortus)
-
Nutrient broth or Yeast Extract
-
Test compounds (e.g., this compound, Ivermectin)
-
Control vehicle (e.g., DMSO)
-
96-well microtiter plates
-
Microscope
-
Pipettes and sterile tips
-
Incubator
2. Egg Recovery:
-
Collect fecal samples from infected animals.
-
Isolate nematode eggs from the feces using a series of sieves and a flotation method with a saturated salt solution.
-
Wash the collected eggs thoroughly with water to remove any residual salt and debris.
-
Quantify the egg concentration using a microscope and a counting chamber.
3. Assay Procedure:
-
Prepare a 0.5% agar solution in water and autoclave.
-
Cool the agar to 40-45°C and add nutrient broth or yeast extract to support larval development.
-
Prepare serial dilutions of the test compounds and the reference compound (Ivermectin) in the appropriate solvent.
-
In a 96-well plate, add a small volume of the agar mixture to each well.
-
Add the diluted test compounds to the respective wells. Ensure to include negative control (vehicle only) and positive control (a known effective anthelmintic) wells.
-
Add a standardized number of nematode eggs (approximately 50-100) to each well.
-
Seal the plates to prevent evaporation and incubate at a controlled temperature (e.g., 25-27°C) for 5-7 days.
4. Data Collection and Analysis:
-
After the incubation period, examine each well under a microscope.
-
Count the number of larvae that have successfully developed to the third larval stage (L3) and the number of larvae that have been inhibited at earlier stages (L1/L2) or have not hatched.
-
Calculate the percentage of larval development inhibition for each compound concentration compared to the negative control.
-
Determine the LC50 or IC50 value for each compound using a suitable statistical software package with probit or logit analysis.
Visualizing the Mechanism of Action and Experimental Workflow
Ivermectin's Mechanism of Action on Nematode Glutamate-Gated Chloride Channels
Ivermectin and its derivatives, including the B1a monosaccharide, exert their anthelmintic effect by targeting glutamate-gated chloride channels (GluCls) which are unique to invertebrates. Binding of ivermectin to these channels leads to their irreversible opening, causing an influx of chloride ions. This results in hyperpolarization of the neuronal and muscle cell membranes, leading to flaccid paralysis and eventual death of the nematode.
Caption: Ivermectin's direct action on nematode ion channels.
Experimental Workflow for the Nematode Larval Development Assay
The following diagram illustrates the key steps involved in performing the nematode larval development assay to evaluate the efficacy of anthelmintic compounds.
Caption: Workflow of the in vitro larval development assay.
References
Unraveling the Activity of Ivermectin Derivatives: A Comparative Analysis of Ivermectin B1a Monosaccharide and Ivermectin Aglycone in Nematodes
A comprehensive examination of available data indicates that the saccharide moiety of ivermectin B1a does not significantly contribute to its direct anthelmintic activity against nematodes. Studies comparing ivermectin B1a, its monosaccharide derivative, and its aglycone counterpart reveal a nuanced relationship where the core macrocyclic lactone structure is the primary determinant of efficacy.
Ivermectin, a cornerstone in the control of nematode parasites, exerts its potent anthelmintic effects by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2][3] This interaction leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the nematode.[1] A pivotal study comparing a range of avermectin (B7782182) derivatives, including ivermectin and its monosaccharide homolog, in a Haemonchus contortus larval development assay, found no significant difference in their potency. The research concluded that both ivermectin and its monosaccharide derivative were fully effective at a concentration of 0.001 µg/ml.[4][5] This suggests that the disaccharide portion of the ivermectin B1a molecule is not essential for its direct activity on the target receptor.
Further research has focused on the role of the aglycone in receptor binding. The crystal structure of ivermectin bound to a glutamate-gated chloride channel reveals that the macrocyclic lactone core of the molecule is deeply embedded within the transmembrane domains of the receptor subunits.[6] This structural evidence supports the hypothesis that the aglycone is the primary pharmacophore responsible for the anthelmintic action.
Comparative Efficacy Data
| Compound | Nematode Species | Assay Type | Effective Concentration | Conclusion |
| Ivermectin B1a | Haemonchus contortus | Larval Development Assay | Fully effective at 0.001 µg/ml | Similar in activity to its monosaccharide homolog.[4][5] |
| Ivermectin B1a Monosaccharide | Haemonchus contortus | Larval Development Assay | Fully effective at 0.001 µg/ml | Similar in activity to the parent ivermectin B1a.[4][5] |
Experimental Protocols
The primary method utilized to assess the activity of these compounds against nematodes is the larval development assay.
Larval Development Assay (LDA) Protocol
This assay evaluates the ability of a compound to inhibit the development of nematode eggs to the third larval (L3) stage.
-
Egg Recovery: Nematode eggs are recovered from the feces of infected host animals. The feces are suspended in water and passed through a series of sieves to separate the eggs from fecal debris. The collected eggs are then washed and concentrated.
-
Assay Setup: The assay is typically performed in 96-well microtiter plates. Each well contains a solid growth medium, such as agar, to support larval development.
-
Compound Dilution: The test compounds (this compound and ivermectin aglycone) are serially diluted to a range of concentrations.
-
Incubation: A standardized number of nematode eggs (e.g., 60-80 eggs per well) are added to each well containing the different concentrations of the test compounds. A control group with no compound is also included.
-
Development: The plates are incubated at a controlled temperature (e.g., 29°C) for a period sufficient for the eggs in the control wells to develop into L3 larvae (typically 6 days).
-
Assessment: After the incubation period, the development of larvae in each well is observed under a microscope. The number of eggs, L1/L2 larvae, and L3 larvae are counted.
-
Data Analysis: The concentration of the compound required to inhibit 50% of the larvae from developing to the L3 stage (LC50) is determined. This provides a quantitative measure of the compound's potency.
Signaling Pathway and Experimental Workflow
The activity of ivermectin and its derivatives is mediated through the glutamate-gated chloride channels. The following diagrams illustrate the signaling pathway and a typical experimental workflow for comparing the activity of these compounds.
Caption: Ivermectin's mechanism of action in nematodes.
References
- 1. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 2. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 3. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Ivermectin B1a Monosaccharide: A Statistical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ivermectin B1a monosaccharide, a key derivative of the widely-used anthelmintic, Ivermectin B1a. The following sections detail its dose-response relationship in comparison to its parent compound and other alternatives, outline the experimental protocols for such analyses, and visualize the key signaling pathways involved in its mechanism of action.
Quantitative Dose-Response Analysis
The in vitro efficacy of this compound against the parasitic nematode Haemonchus contortus has been a subject of study to understand the structure-activity relationships of avermectins. While extensive dose-response curves for the monosaccharide are not widely published, key data points and comparative analyses provide valuable insights into its potency.
This compound has demonstrated potent anthelmintic activity, with a minimum concentration for full efficacy in Haemonchus contortus larval development assays reported to be 0.001 μg/mL.[1] Notably, studies comparing a series of ivermectin derivatives have concluded that the monosaccharide homolog possesses a potency similar to that of the parent disaccharide compound, Ivermectin.[2]
The following table summarizes the available quantitative data for this compound, its parent compound Ivermectin (which is predominantly comprised of Ivermectin B1a), and other common anthelmintics, primarily focusing on their effects against Haemonchus contortus.
| Compound | Target Organism | Assay Type | Efficacy Metric (Concentration) | Reference |
| This compound | Haemonchus contortus | Larval Development Assay | Minimum concentration for full activity: 0.001 µg/mL | [1] |
| Ivermectin | Haemonchus contortus | Larval Development Assay | IC50: Significantly lower than Albendazole sulfoxide (B87167) and Monepantel | [3] |
| Ivermectin | Haemonchus contortus (Ivermectin-Resistant Strain) | In vivo (Sheep) | Efficacy: Not Significant | [4] |
| Moxidectin (B1677422) | Haemonchus contortus (Ivermectin-Resistant Strain) | In vivo (Sheep) | Efficacy (Worm Reduction): 99% - 100% | [4][5] |
| Nemadectin | Haemonchus contortus (Ivermectin-Resistant Strain) | In vivo (Sheep) | Efficacy (Worm Reduction): 100% | [4] |
| Albendazole | Haemonchus contortus (Susceptible Strain) | Egg Hatch Assay | LD50: 0.06 µg/mL | |
| Fenbendazole | Haemonchus contortus | In vivo (Goats) | Efficacy (Fecal Egg Count Reduction): 57.44% (Day 7), 70.87% (Day 14) | [4] |
Experimental Protocols
The determination of dose-response curves for anthelmintic compounds like this compound relies on standardized in vitro assays. The Larval Development Assay (LDA) using Haemonchus contortus is a widely accepted method.
Haemonchus contortus Larval Development Assay (LDA) Protocol
This protocol is a generalized representation based on established methodologies.[3][6][7]
-
Egg Recovery: Haemonchus contortus eggs are recovered from the feces of infected donor animals (typically sheep or goats). The feces are processed through a series of sieves and washes to isolate the eggs.
-
Assay Setup: A specific number of eggs (e.g., 70-100) are dispensed into each well of a 96-well microtiter plate.
-
Culture Medium: A culture medium, often containing Escherichia coli and an antifungal agent like amphotericin B, is added to each well to support larval development.[6]
-
Incubation for Hatching: The plates are incubated at approximately 27°C with high humidity for 24 hours to allow the eggs to hatch into first-stage larvae (L1).[6]
-
Compound Addition: The test compounds (e.g., this compound, Ivermectin B1a) are serially diluted to a range of concentrations and added to the wells containing the L1 larvae. Control wells with no compound are also included.
-
Incubation for Development: The plates are incubated for an additional 5-6 days to allow the larvae in the control wells to develop into third-stage larvae (L3).[6]
-
Development Inhibition Assessment: After the incubation period, the development of larvae in each well is assessed under an inverted microscope. The number of larvae that have successfully developed to the L3 stage is counted.
-
Data Analysis: The percentage of larval development inhibition is calculated for each compound concentration relative to the control wells. Dose-response curves are then generated by plotting the inhibition percentage against the log of the compound concentration. From these curves, key parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) can be determined.
Signaling Pathways and Mechanism of Action
Ivermectin and its derivatives primarily exert their anthelmintic effects by targeting the nervous system of invertebrates. Additionally, Ivermectin has been shown to modulate signaling pathways in vertebrate cells, which is an area of ongoing research.
Primary Anthelmintic Mechanism: Glutamate-Gated Chloride Channels
The principal target of Ivermectin in invertebrates is the glutamate-gated chloride ion channels (GluCls) present in nerve and muscle cells.[6] Binding of Ivermectin to these channels leads to their irreversible opening, causing an influx of chloride ions.[4] This hyperpolarizes the cell membrane, leading to paralysis and eventual death of the parasite.[6]
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Database of glutamate-gated chloride (GluCl) subunits across 125 nematode species: patterns of gene accretion and sequence diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 7. scielo.br [scielo.br]
Assessing the Specificity of Ivermectin B1a Monosaccharide Against Diverse Nematode Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Ivermectin B1a monosaccharide against a range of economically significant nematode species. While much of the existing literature focuses on Ivermectin, a mixture of Ivermectin B1a and B1b disaccharides, this document synthesizes available data to assess the monosaccharide form's efficacy. A key study has indicated that there is no significant difference in potency between the monosaccharide and disaccharide forms of ivermectin against Haemonchus contortus, suggesting that the extensive data on ivermectin can serve as a strong indicator for the monosaccharide's activity.[1] This guide presents quantitative efficacy data, detailed experimental methodologies, and visual representations of the mechanism of action and experimental workflows to aid in research and drug development.
Comparative Efficacy of Ivermectin Against Key Nematode Species
The following table summarizes the efficacy of ivermectin against four major gastrointestinal nematodes of livestock. The data is primarily derived from in vivo studies and is presented as the percentage reduction in worm burden. It is important to note that the specific formulation of ivermectin and the resistance status of the nematode populations can influence efficacy.
| Nematode Species | Host | Ivermectin Efficacy (%) | Reference |
| Haemonchus contortus | Sheep | >99% (against susceptible strains) | [2][3] |
| Sheep | 10.4% (against a resistant strain) | [3] | |
| Mice | 98.1% (at 0.09375 ppm in diet) | [4][5] | |
| Cooperia oncophora | Cattle | >98.6% (oral or subcutaneous administration) | [6] |
| Cattle | 62.7% (against a resistant strain) | [7] | |
| Cattle | 100% (against a susceptible isolate) | [8][9] | |
| Ostertagia ostertagi | Cattle | >99% (including inhibited larvae) | [6][10] |
| Cattle | 100% (adults), 99.8% (developing 4th stage), 99.9% (early 4th stage) | [10] | |
| Cattle | 13% - 75% (against resistant isolates) | [11] | |
| Trichostrongylus colubriformis | Sheep | >96% | [12] |
| Lambs | >99% (against susceptible strains) | [13] | |
| Cattle | 99.23% (pour-on administration) | [14] |
Experimental Protocols
The assessment of anthelmintic specificity relies on standardized in vitro and in vivo assays. Below are detailed methodologies for two commonly employed in vitro tests.
Larval Development Assay (LDA)
The Larval Development Assay (LDA) is used to determine the concentration of an anthelmintic that inhibits the development of nematode eggs to third-stage larvae (L3).
-
Egg Recovery: Nematode eggs are recovered from fresh fecal samples of infected animals. The feces are homogenized in a saturated salt solution, and the eggs are collected by flotation and sieving.
-
Assay Setup: The assay is typically performed in 96-well microtiter plates. A standardized number of eggs (e.g., 60-80 per well) are added to each well containing a growth medium.[15]
-
Drug Dilution: A serial dilution of the test compound (this compound) is prepared and added to the wells. A negative control (no drug) and a positive control (a known effective anthelmintic) are included.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 27°C) for a period sufficient for the eggs in the control wells to develop into L3 larvae (typically 6 days).[15]
-
Assessment: After incubation, a vital stain or Lugol's iodine is added to each well to stop further development and aid in visualization. The number of eggs, L1, L2, and L3 larvae in each well is counted under a microscope.
-
Data Analysis: The percentage of inhibition of development to the L3 stage is calculated for each drug concentration relative to the negative control. The EC50 value (the concentration of the drug that inhibits 50% of larval development) is then determined.
Larval Migration Inhibition Assay (LMIA)
The Larval Migration Inhibition Assay (LMIA) assesses the effect of an anthelmintic on the motility of third-stage larvae (L3).
-
Larval Preparation: L3 larvae are obtained from fecal cultures.
-
Assay Setup: The assay is conducted in 96-well plates, with each well containing a migration apparatus, which is a small sieve with a 20 µm nylon mesh.[16] Approximately 100-200 L3 larvae are added to each sieve.[16]
-
Drug Exposure: Different concentrations of the test compound are added to the wells containing the larvae.
-
Incubation: The plates are incubated at 37°C for 24 hours.[16] During this period, motile larvae migrate through the mesh into the bottom of the well.
-
Counting: After incubation, the sieves are removed, and a motility-inhibiting agent like Lugol's iodine is added to the wells to facilitate counting of the migrated larvae under an inverted microscope.[16]
-
Data Analysis: The percentage of migration inhibition is calculated for each drug concentration compared to the control. The IC50 value (the concentration that inhibits 50% of larval migration) is then determined.
Mandatory Visualizations
To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams are provided.
Concluding Remarks
This compound, like its disaccharide counterpart, demonstrates potent anthelmintic activity against a broad spectrum of nematodes. Its primary mechanism of action involves the irreversible activation of glutamate-gated chloride channels, leading to paralysis and death of the parasite.[17][18] The efficacy data, while not always specific to the monosaccharide form, strongly supports its use as a powerful anthelmintic. However, the emergence of resistance in several nematode species, such as Haemonchus contortus and Cooperia oncophora, underscores the critical need for continued research into resistance mechanisms and the development of novel anthelmintic agents.[3][7] The experimental protocols detailed in this guide provide a framework for the standardized assessment of new compounds and the monitoring of resistance in existing drugs. Further studies focusing specifically on the pharmacokinetic and pharmacodynamic properties of this compound across a wider range of nematode species are warranted to fully elucidate its specificity and potential advantages.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of moxidectin, nemadectin and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of some anthelmintics on an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of ivermectin versus dual infections of Haemonchus contortus and Heligmosomoides polygyrus in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthelmintic efficiency of ivermectin against naturally acquired bovine gastrointestinal nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance of Cooperia to ivermectin treatments in grazing cattle of the Humid Pampa, Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of ivermectin in calves against a resistant Cooperia oncophora field isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mcgill.ca [mcgill.ca]
- 10. Efficacy of ivermectin against inhibited larvae of Ostertagia ostertagi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Confirmation of ivermectin resistance in Ostertagia ostertagi in cattle in New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of ivermectin against naturally acquired and experimentally induced nematode infections in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anthelmintic efficacy of avermectin B1a and dihydroavermectin B1a against ovine gastrointestinal nematodes in 1977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aensiweb.com [aensiweb.com]
- 15. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Ivermectin - Wikipedia [en.wikipedia.org]
- 18. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro Ivermectin B1a Monosaccharide Results with In Vivo Efficacy of Ivermectin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of Ivermectin B1a monosaccharide and the in vivo efficacy of its parent compound, Ivermectin. While direct correlative studies are scarce, this document synthesizes available data to offer insights into the potential relationship between the monosaccharide's laboratory performance and the clinical effectiveness of Ivermectin.
Introduction to Ivermectin and this compound
Ivermectin, a broad-spectrum antiparasitic agent, is a mixture of two semi-synthetic derivatives, 22,23-dihydroavermectin B1a (approximately 90%) and 22,23-dihydroavermectin B1b (approximately 10%).[1] It is widely used in both human and veterinary medicine to treat a variety of parasitic infections.[2][3] Ivermectin's primary mechanism of action in invertebrates involves binding with high affinity to glutamate-gated chloride channels, leading to increased permeability of the cell membrane to chloride ions.[2][4] This results in hyperpolarization of the nerve or muscle cell, causing paralysis and death of the parasite.[2][4]
This compound is a semi-synthetic derivative of Ivermectin B1a, produced by the selective hydrolysis of the terminal saccharide unit.[] It is recognized as a potent inhibitor of nematode larval development but is notably devoid of the paralytic activity associated with the parent compound.[] This distinct characteristic makes it a valuable tool for studying mechanisms of ivermectin resistance.[]
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro activity of Ivermectin and its derivatives, as well as the in vivo efficacy of Ivermectin against various pathogens.
Table 1: In Vitro Activity of Ivermectin and its Analogs
| Compound/Analog | Target Organism/Cell Line | Assay | Measured Effect | Effective Concentration (EC50/IC50) | Source |
| Ivermectin | SARS-CoV-2 (Vero-hSLAM cells) | Viral Replication Assay | Inhibition of viral replication | ~2 µM | [6] |
| Ivermectin | SARS-CoV-2 (Human pulmonary cells) | Viral Replication Assay | Antiviral activity | 1-3 µM | [6] |
| Moxidectin | SARS-CoV-2 | Viral Replication Assay | Reduced viral replication | 2-5 µM | [6] |
| Milbemycin oxime | SARS-CoV-2 | Viral Replication Assay | Reduced viral replication | 2-5 µM | [6] |
| Selamectin | SARS-CoV-2 | Viral Replication Assay | Reduced viral replication | 2-5 µM | [6] |
| Ivermectin | Clonorchis sinensis (metacercariae) | Trematocidal Assay | 74.7% efficacy at 25 µM | Not specified | [7] |
| Ivermectin | Clonorchis sinensis (newly excysted juveniles) | Trematocidal Assay | 100% efficacy at 25 µM | Not specified | [7] |
| Ivermectin | Usutu virus (Vero CCL-81 cells) | Viral Replication Assay | Inhibition of viral replication | 0.55 µM | [8] |
| Ivermectin | Usutu virus (A549 cells) | Viral Replication Assay | Inhibition of viral replication | 1.94 µM | [8] |
| Ivermectin | Usutu virus (TME-R cells) | Viral Replication Assay | Inhibition of viral replication | 1.38 µM | [8] |
| Ivermectin | SARS-CoV-2 and Omicron variant | Plaque Forming Unit (PFU) Assay | 90-95% inhibition | 5 µM | [9] |
| Ivermectin | Human Coronavirus OC43 | Plaque Forming Unit (PFU) Assay | 40% inhibition | 5 µM | [9] |
Table 2: In Vivo Efficacy of Ivermectin
| Target Organism | Host | Disease Model | Ivermectin Dosage | Efficacy | Source |
| Clonorchis sinensis (larvae) | Rats | Experimental infection | Not specified | Significant worm burden reduction | [7] |
| Mouse Hepatitis Virus (MHV) | Mice | Coronavirus infection model | Not specified | Significantly lowered viral load | [10] |
| Plasmodium falciparum | Humans | Asymptomatic parasitaemia | 300 µg/kg daily for 3 days | No significant difference from placebo in parasite reduction time | [11][12] |
| Various intestinal parasites, ectoparasites, filariasis, and onchocerciasis | Humans | Parasitic diseases | 200 µg/kg to 400 µg/kg | Effective treatment | [3] |
It is important to note that the high in vitro concentrations of ivermectin required for antiviral effects are often not safely achievable in vivo.[13][14]
Experimental Protocols
In Vitro Trematocidal Assay for Clonorchis sinensis
-
Organism Preparation: Clonorchis sinensis metacercariae (CsMC) and newly excysted juveniles (CsNEJs) are used.
-
Treatment: Ivermectin is added to the culture medium at various concentrations.
-
Incubation: The cultures are incubated for specific time periods (e.g., 24, 48, 72 hours).
-
Assessment: The viability of the parasites is assessed, and the percentage of efficacy is calculated based on mortality or lack of motility.[7]
In Vivo Efficacy Study in a Rat Model of Clonorchiasis
-
Infection: Rats are experimentally infected with C. sinensis metacercariae.
-
Treatment: Ivermectin is administered at different time points post-infection to target larval and adult stages.
-
Assessment: The worm burden is determined at the end of the study and compared to an untreated control group. Parasite-specific IgG levels and liver enzyme (ALT/AST) responses can also be monitored.[7]
In Vitro Antiviral Assay for SARS-CoV-2
-
Cell Culture: Vero E6 cells are infected with SARS-CoV-2.
-
Treatment: Two hours post-infection, different concentrations of ivermectin are added to the cell culture.
-
Assessment: The number of virus particles is quantified using qRT-PCR or by determining the number of Plaque Forming Units (PFU).[9]
In Vivo Efficacy Study in a Mouse Model of Coronavirus Infection
-
Infection: Mice are infected with a model coronavirus, such as Mouse Hepatitis Virus (MHV).
-
Treatment: Ivermectin is administered to the infected mice.
-
Assessment: The viral load in target organs (e.g., liver) is measured by qPCR. Histopathological examination of tissues and measurement of serum transaminase levels are also performed to assess disease severity.[10]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for ivermectin's antiparasitic activity is the potentiation of glutamate-gated chloride channels in invertebrate nerve and muscle cells.[2][4] This leads to paralysis and death of the parasite. In mammals, ivermectin has a lower affinity for these channels and is largely excluded from the central nervous system by the P-glycoprotein efflux pump, contributing to its relative safety.[14]
In addition to its effects on ion channels, ivermectin has been shown to modulate other signaling pathways, particularly at the higher concentrations used in in vitro studies. For example, in glioma cells, ivermectin has been found to induce autophagy-mediated cell death through the AKT/mTOR signaling pathway.[15][16]
Caption: Mechanisms of Ivermectin Action.
Correlation and Discussion
Direct evidence correlating the in vitro results of this compound with the in vivo efficacy of ivermectin is limited. However, we can infer a relationship based on their distinct properties.
The lack of paralytic activity in the this compound, despite its potent inhibition of larval development, suggests that the disaccharide moiety of the parent ivermectin molecule is crucial for its primary mechanism of action against adult parasites via glutamate-gated chloride channels. The monosaccharide's activity against larval stages may involve a different, as-yet-unidentified target or mechanism.
This distinction is critical for drug development and understanding resistance. The this compound serves as a valuable research tool to probe for ivermectin resistance mechanisms that are not linked to alterations in the glutamate-gated chloride channels.[] If a parasite population shows resistance to ivermectin but remains susceptible to the monosaccharide's effects on larval development, it would indicate that the resistance mechanism is likely related to the paralytic action of the parent drug.
Furthermore, the extensive in vitro studies on ivermectin against viruses and cancer cells, which often require micromolar concentrations, should be interpreted with caution. These concentrations are generally not achievable systemically in humans without significant toxicity.[13][14] The observed in vitro effects at high concentrations may be due to off-target activities or non-specific membrane perturbations, which may not translate to clinical efficacy.[17][18][19] The divergent outcomes between in vitro antiviral studies and clinical trials for COVID-19 underscore the challenge of translating laboratory findings to therapeutic applications.[1][20]
Caption: Drug Development and Evaluation Workflow.
Conclusion
The correlation between the in vitro results of this compound and the in vivo efficacy of ivermectin is not direct but is scientifically significant. The monosaccharide's unique biological profile, particularly its lack of paralytic activity, provides a crucial tool for dissecting the complex mechanisms of ivermectin's action and resistance. While high-concentration in vitro studies on ivermectin have generated interest in its potential for other therapeutic applications, the significant discrepancy with in vivo and clinical data highlights the importance of considering pharmacokinetic and pharmacodynamic profiles when translating laboratory findings. Future research should focus on elucidating the specific molecular targets of this compound to better understand its role in larval development and to potentially identify new antiparasitic strategies.
References
- 1. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Ivermectin Identified Using a High-Throughput Screening System Exhibits Anti-Clonorchis sinensis Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of ivermectin for the treatment of Plasmodium falciparum infections in asymptomatic male and female Gabonese adults – a pilot randomized, double-blind, placebo-controlled single-centre phase Ib/IIa clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ivermectin - Wikipedia [en.wikipedia.org]
- 14. Ivermectin: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ivermectin induces autophagy-mediated cell death through the AKT/mTOR signaling pathway in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV-2 Antiviral Activities and Lack of Translatability. [vivo.weill.cornell.edu]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Ivermectin B1a Monosaccharide
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring both laboratory safety and environmental stewardship. Ivermectin B1a monosaccharide, a derivative of the potent antiparasitic agent Ivermectin, requires careful handling due to the potential hazards associated with this class of compounds. Adherence to strict disposal protocols is essential.
While some safety data sheets (SDS) for this compound may not classify it as hazardous under the Globally Harmonized System (GHS), related ivermectin compounds are designated as hazardous, toxic, and harmful to the environment.[1][2][3][4][5][6][7] Therefore, a precautionary approach is warranted, treating this compound as a hazardous chemical waste. It is imperative that this compound is not disposed of via standard laboratory drains or regular trash.[8]
Hazard Profile and Safety Data
To ensure safe handling, it is crucial to be aware of the hazard classifications associated with ivermectin and its derivatives. This information dictates the necessary personal protective equipment (PPE) and disposal procedures.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity (Oral) | Fatal if swallowed.[2][6] | ☠ | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[2] | ☣ | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.[8] |
| Specific Target Organ Toxicity | Causes damage to organs (Central Nervous System) through prolonged or repeated exposure.[2][3] | ☣ | P260: Do not breathe dust/fume/gas/mist/vapours/spray. |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects.[2][5][6][7] | পরিবেশ | P273: Avoid release to the environment. P391: Collect spillage.[5][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure ensures that all waste contaminated with the compound is handled in a manner that minimizes risk to personnel and the environment.
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a laboratory coat.[8]
-
Waste Segregation: All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Contaminated labware (e.g., pipette tips, vials, plates).
-
Used PPE (gloves, etc.).
-
Solutions containing the compound.
-
Spill cleanup materials.
-
-
Waste Collection & Container Management:
-
Collect all solid waste in a designated, leak-proof hazardous waste container.[8]
-
Liquid waste should be collected in a separate, compatible, and clearly labeled container. Do not mix with other incompatible chemical wastes.[8]
-
The container must be kept securely capped when not in use.[8]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the date the first waste was added.[8]
-
-
Waste Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your institution's designated hazardous waste storage area.[8]
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Disposal Request and Final Disposition:
-
Once the container is full, or in accordance with your institution's policies, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
-
The recommended final disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] Never dispose of this chemical down the drain or in regular solid waste.[8]
-
Experimental Workflow Generating this compound Waste
The following diagram illustrates a typical laboratory workflow that would result in the generation of this compound waste, highlighting the points at which waste is generated and requires proper disposal according to the protocol described above.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. merck.com [merck.com]
- 4. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Ivermectin B1a Monosaccharide
For researchers, scientists, and drug development professionals, the paramount concern when handling chemical compounds is ensuring both personal safety and the integrity of experimental protocols. This document provides crucial, immediate safety and logistical guidance for the handling of Ivermectin B1a monosaccharide. The following procedures are based on a conservative approach, integrating safety protocols from closely related and more hazardous ivermectin compounds to ensure a high degree of protection, particularly in the absence of comprehensive hazard data for this specific monosaccharide.
Personal Protective Equipment (PPE)
To mitigate exposure and ensure safety during the handling of this compound, the following personal protective equipment is recommended. The required level of PPE may vary depending on the specific laboratory task being performed.
| Scenario | Required Personal Protective Equipment |
| Routine Laboratory Work | Eye Protection: Safety goggles with side-shields. Hand Protection: Chemical-resistant gloves (e.g., nitrile, butyl rubber, neoprene, or PVC). Consideration should be given to double gloving.[1] Body Protection: Long-sleeved lab coat or impervious clothing.[2] Footwear: Closed-toed shoes.[2] |
| Weighing and Preparing Solutions | All PPE from Routine Laboratory Work, plus: Respiratory Protection: A suitable respirator should be utilized if dust or aerosols may be generated.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Additional Body Protection: A chemical-resistant apron is recommended when handling concentrates.[2] |
| Spill Response | All PPE from Weighing and Preparing Solutions, plus: Enhanced Body Protection: For large spills, a full-body chemical-resistant suit may be necessary.[2] Respiratory Protection: A full-facepiece respirator with appropriate cartridges for organic vapors and particulates is recommended.[2] |
| Waste Disposal | All PPE from Routine Laboratory Work. |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored at -20°C.[3]
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where the chemical is being handled.[4]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[4]
Spill Management:
-
In the event of a spill, evacuate the immediate area.[2]
-
For small spills, absorb the material with inert, non-combustible absorbent materials (e.g., sand, earth, universal binders).[2]
-
For larger spills, prevent the material from spreading by using containment barriers.[2]
-
Collect the spilled material and absorbent into a suitable, sealed, and properly labeled container for disposal.[2]
Disposal Plan: Ivermectin and its derivatives are very toxic to aquatic life.[5][6] Therefore, it is imperative that this compound and any contaminated materials are not disposed of down the drain or in regular trash.[6]
-
Waste Classification: Treat all this compound waste as hazardous chemical waste.[6]
-
Containerization: Collect all waste materials (including contaminated gloves, wipes, and containers) in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Disposal should be in accordance with all local, regional, and national regulations.[2]
Safety and Handling Workflow
Caption: PPE selection workflow for handling this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
